4(3H)-Quinazolinone
Description
4-Hydroxyquinazoline is a natural product found in Hydrangea febrifuga, Streptomyces, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Record name | 4-quinazolinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049412 | |
| Record name | 4-Hydroxyquinazoline | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-36-1 | |
| Record name | 4(1H)-Quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxyquinazoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |
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| Record name | 4-Hydroxyquinazoline | |
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| Record name | 4-Hydroxyquinazoline | |
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| Record name | Quinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |
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| Record name | 4-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |
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Foundational & Exploratory
The Pharmacological Versatility of 4(3H)-Quinazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinase and tubulin.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |
| HT-29 (Colon) | 7.23 | ||
| Compound A3 | PC3 (Prostate) | 10 | |
| MCF-7 (Breast) | 10 | ||
| HT-29 (Colon) | 12 | ||
| Compound 5c | HT29 (Colon) | 5.53 | |
| Compound 3j | MCF-7 (Breast) | 0.20 | |
| Compound 3i | A2780 (Ovarian) | 0.14 | |
| Compound 3d | HeLa (Cervical) | 10 | |
| Compound 3e | T98G (Glioblastoma) | 12 | |
| Compound 46 | Aurora A (Kinase) | 0.084 | |
| Aurora B (Kinase) | 0.014 | ||
| Compound 37 | MCF-7 (Breast) | 2.86 | |
| HepG-2 (Liver) | 5.9 | ||
| A549 (Lung) | 14.79 | ||
| Compound 6d | EGFR (Kinase) | 0.069 | |
| Compound 5c | MCF-7 (Breast) | 13.7 |
Key Anticancer Mechanisms of Action
1. EGFR Kinase Inhibition: Many this compound derivatives act as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. By blocking the ATP binding site of the EGFR kinase domain, these compounds inhibit its downstream signaling pathways, leading to cell cycle arrest and apoptosis.
2. Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mode of action is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 27 | S. aureus (Vancomycin-resistant) | ≤0.5 | |
| S. aureus (Linezolid-resistant) | ≤0.5 | ||
| Ring 1 Variant | S. aureus ATCC 29213 | ≤8 | |
| Ring 2 Variant | S. aureus ATCC 29213 | ≤8 | |
| Ring 3 Variant | S. aureus ATCC 29213 | ≤8 | |
| Compound 4a | E. coli | 4 | |
| S. aureus | 4 | ||
| B. subtilis | 4 | ||
| S. typhimurium | 8 | ||
| C. albicans | 2 | ||
| M. phaseolina | 8 | ||
| Compound 4c | S. typhimurium | 4 | |
| C. albicans | 2 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
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Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
Several this compound derivatives have been reported to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
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Animal Grouping and Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
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Compound Administration: Administer the test this compound derivatives orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
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Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
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Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Anticonvulsant Activity
The this compound nucleus is a key structural feature in several compounds with central nervous system activity, including anticonvulsant agents. Methaqualone is a well-known example from this class. The anticonvulsant effects are thought to be mediated, in part, through modulation of GABA-A receptors.
Quantitative Anticonvulsant Activity Data
The following table shows the median effective dose (ED50) of representative this compound derivatives in the maximal electroshock (MES) test, a preclinical model for generalized tonic-clonic seizures.
| Compound ID | ED50 (mg/kg) in MES Test | Reference |
| Compound 5f | 28.90 | |
| Compound 5b | 47.38 | |
| Compound 5c | 56.40 | |
| Compound 5b | 152 | |
| Compound 5c | 165 | |
| Compound 5d | 140 |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
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Animal Preparation: Use mice or rats for the experiment.
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Compound Administration: Administer the test this compound derivatives, vehicle, or a standard anticonvulsant drug (e.g., phenytoin) to different groups of animals.
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Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal or ear electrodes.
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Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
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Data Analysis: The absence of the tonic hindlimb extension is considered as the endpoint for protection. Calculate the percentage of protection in each group and determine the ED50.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the therapeutic potential of this heterocyclic system. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound derivatives as novel therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.
References
- 1. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of 4(3H)-Quinazolinone: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold, a bicyclic heterocyclic system, stands as a testament to the power of privileged structures in drug discovery. Its journey from a simple synthetic curiosity to the core of numerous therapeutic agents has been marked by serendipitous discoveries and rational drug design. This technical guide delves into the rich history of this compound in medicinal chemistry, providing a comprehensive overview of its evolution, key therapeutic applications, and the experimental methodologies that have underpinned its success.
A Historical Odyssey: From Sedatives to Targeted Cancer Therapies
The story of this compound in medicine began in the mid-20th century with the synthesis of methaqualone in 1951 by Indian researchers investigating potential antimalarial drugs.[1] While its antimalarial activity was unremarkable, its potent sedative and muscle relaxant properties were quickly recognized.[1] Marketed as Quaalude, methaqualone became a widely prescribed sedative-hypnotic in the 1960s and 70s before its high potential for abuse led to its classification as a controlled substance.[1][2][3]
The true renaissance of the this compound core, however, came with the advent of targeted cancer therapy. The realization that this scaffold could serve as a potent inhibitor of protein kinases propelled it to the forefront of oncology research. This led to the development of a new generation of anticancer drugs, fundamentally changing the treatment landscape for several malignancies.
Key Therapeutic Breakthroughs
The versatility of the this compound nucleus is evident in the diverse range of biological activities its derivatives exhibit. Beyond its initial use as a sedative, this scaffold has yielded potent anticancer, anticonvulsant, and antimicrobial agents.
Anticancer Agents: The Kinase Inhibitor Revolution
The most significant contribution of the this compound scaffold to modern medicine is undoubtedly in the field of oncology. Several derivatives have been successfully developed as tyrosine kinase inhibitors (TKIs), targeting the aberrant signaling pathways that drive cancer cell proliferation and survival.
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Gefitinib (B1684475) (Iressa®): Approved for the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), gefitinib was a landmark achievement in personalized medicine. It acts as a selective inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site.
-
Erlotinib (B232) (Tarceva®): Following in the footsteps of gefitinib, erlotinib is another potent EGFR TKI used in the treatment of NSCLC and pancreatic cancer.
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Afatinib (B358) (Gilotrif®): A second-generation TKI, afatinib irreversibly inhibits the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This broader spectrum of activity can overcome some forms of resistance to first-generation inhibitors.
The development of these drugs has highlighted the critical role of the this compound core in providing a rigid framework for optimal interaction with the kinase active site.
Anticonvulsant Activity: A Legacy of CNS Research
Building on the central nervous system (CNS) depressant effects observed with methaqualone, researchers have explored the anticonvulsant potential of this compound derivatives. While no major blockbuster drug has emerged from these efforts, numerous compounds have shown promising activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action is often attributed to the modulation of GABAergic neurotransmission.
Antimicrobial Agents: A Continuing Quest for Novel Antibiotics
The emergence of multidrug-resistant bacteria has spurred the search for new antibacterial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising starting point in this endeavor. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, with some compounds showing encouraging minimum inhibitory concentrations (MICs).
Quantitative Data Summary
To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of this compound-Based Tyrosine Kinase Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | NR6wtEGFR (Tyr1173) | 37 | |
| NR6W (Tyr992) | 57 | |||
| HCC827 (EGFR mutant) | 13.06 | |||
| PC9 (EGFR mutant) | 77.26 | |||
| Erlotinib | EGFR | In vitro enzyme assay | 2 | |
| A431 (EGFR autophosphorylation) | 20 | |||
| PC-9 (EGFR mutant) | 7 | |||
| H3255 (EGFR mutant) | 12 | |||
| Afatinib | EGFR (wt) | In vitro | 0.5 | |
| EGFR (L858R) | In vitro | 0.4 | ||
| EGFR (L858R/T790M) | In vitro | 10 | ||
| HER2 | In vitro | 14 | ||
| PC-9ER (T790M) | In vitro | 165 | ||
| H1975 (T790M) | In vitro | 57 |
Table 2: Anticonvulsant Activity of Selected this compound Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference(s) |
| Compound 5f | MES | 28.90 | |
| Compound 5b | MES | 47.38 | |
| Compound 5c | MES | 56.40 | |
| Compound 5b | scPTZ | 152 | |
| Compound 5c | scPTZ | 165 | |
| Compound 5d | scPTZ | 140 | |
| Methaqualone | scPTZ | 200 |
Table 3: Antibacterial Activity of Representative this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Compound 27 | S. aureus (MRSA) | ≤0.5 | |
| Compound 54 | S. aureus ATCC 29213 | 0.004 | |
| Compound 3a | S. aureus | 25.6 | |
| B. subtilis | 24.3 | ||
| P. aeruginosa | 30.1 | ||
| E. coli | 25.1 | ||
| Compound 4a | E. coli | 4 | |
| S. aureus | 4 | ||
| B. subtilis | 4 |
Experimental Protocols
The synthesis of the this compound core can be achieved through several established methods. Below are detailed protocols for two common approaches: the Niementowski reaction and a typical synthesis of the anticancer drug, gefitinib.
Protocol 1: General Synthesis of 4(3H)-Quinazolinones via the Niementowski Reaction
This method involves the condensation of an anthranilic acid with an amide.
Materials:
-
Anthranilic acid derivative
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Formamide (B127407) (or other suitable amide)
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Microwave reactor (optional)
-
Sand bath or oil bath
-
Standard laboratory glassware
Procedure:
-
A mixture of the anthranilic acid derivative (1 equivalent) and an excess of formamide (e.g., 5 equivalents) is prepared.
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Conventional Heating: The mixture is heated in a sand bath or oil bath at 130-150 °C for several hours (typically 4-6 hours).
-
Microwave Irradiation: Alternatively, the reaction can be performed in a microwave reactor at a set temperature (e.g., 150 °C) or power (e.g., 60 W) for a shorter duration (e.g., 20-30 minutes).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
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The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound.
Protocol 2: Synthesis of Gefitinib
The synthesis of gefitinib involves a multi-step sequence, with a key step being the construction of the quinazolinone core followed by substitution at the C4 position and elaboration of the side chain.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
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6,7-Dimethoxy-4(3H)-quinazolinone is suspended in a suitable chlorinating agent such as thionyl chloride or a mixture of phosphoryl chloride and N,N-dimethylformamide.
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The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The excess chlorinating agent is removed under reduced pressure.
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The residue is treated with a cold aqueous solution of a base (e.g., sodium bicarbonate) to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to give 4-chloro-6,7-dimethoxyquinazoline.
Step 2: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
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4-Chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (B193440) (1-1.2 equivalents) are dissolved in a suitable solvent such as isopropanol (B130326) or acetonitrile.
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The mixture is heated at reflux for several hours.
-
Upon cooling, the product often crystallizes out of the solution.
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The solid is collected by filtration, washed with the reaction solvent, and dried.
Step 3: Demethylation and Etherification to Yield Gefitinib
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The 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline is selectively demethylated at the 6-position using reagents like L-methionine and methanesulfonic acid.
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The resulting 6-hydroxy derivative is then O-alkylated with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
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The reaction mixture is heated until the starting material is consumed.
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Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.
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The crude gefitinib is then purified by column chromatography or recrystallization.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and synthetic strategies, the following diagrams illustrate key pathways and workflows.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: General workflow for the synthesis of 4(3H)-quinazolinones.
Conclusion and Future Perspectives
The history of this compound in medicinal chemistry is a compelling narrative of how a simple heterocyclic scaffold can be adapted and optimized to address a multitude of therapeutic challenges. From its early days as a sedative to its current prominence in oncology, this versatile core has consistently provided a robust platform for the development of novel drugs. The journey is far from over. As our understanding of disease biology deepens, the this compound scaffold will undoubtedly continue to be a source of inspiration for medicinal chemists, leading to the discovery of new and improved therapies for a wide range of human ailments. The ongoing research into its potential as antimicrobial and anticonvulsant agents, alongside the continuous refinement of its anticancer properties, ensures that the legacy of the this compound will endure for years to come.
References
The 4(3H)-Quinazolinone Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its discovery and subsequent exploration have led to the development of numerous therapeutic agents and continue to inspire the design of novel drug candidates. This technical guide provides a comprehensive overview of the this compound core, including its discovery, significance, synthesis, and diverse pharmacological applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Discovery and Significance
The journey of the this compound scaffold began in the late 19th century, with the first synthesis of the basic ring system.[1] However, its profound significance in medicinal chemistry was not fully realized until the mid-20th century with the discovery of the sedative-hypnotic properties of methaqualone.[1] This discovery catalyzed extensive research into the pharmacological potential of this scaffold.
The versatility of the this compound nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility has enabled the development of compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The stability of the quinazolinone core also contributes to its appeal as a central framework for drug design.
Synthetic Methodologies
The synthesis of the this compound scaffold can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Key Experimental Protocol: Niementowski Reaction
One of the most common methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.
Materials:
-
Anthranilic acid
-
Formamide (B127407) (or other suitable amide)
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, a mixture of anthranilic acid and an excess of formamide is prepared.
-
The reaction mixture is heated to 120-130°C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Pharmacological Applications and Quantitative Data
The this compound scaffold has been successfully incorporated into a multitude of compounds with diverse therapeutic applications. The following sections summarize the key biological activities and present associated quantitative data in a structured format.
Anticancer Activity
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling molecules involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | Various NSCLC lines | Varies (nM to µM range) | |
| Erlotinib | Various cancer lines | Varies (nM to µM range) | |
| Lapatinib (B449) | HER2+ breast cancer lines | Varies (nM to µM range) | |
| Compound 6d | NCI-H460 (NSCLC) | 0.789 | |
| Compound 79 | T790M/L858R EGFR mutant | 0.031 | |
| Compound (S)-C5 | HCT116 | 1.12 | |
| Compound (S)-C8 | MCF-7 | 8.66 | |
| Compound 22a | MDA-MB-231 | 3.21 | |
| Compound 22a | HT-29 | 7.23 | |
| Compound 101 | MCF-7 | 0.34 | |
| Compound 101 | CA46 (Burkitt lymphoma) | 1.0 | |
| A3 | PC3 | 10 | |
| A3 | MCF-7 | 10 | |
| A3 | HT-29 | 12 |
Anticonvulsant Activity
The discovery of methaqualone spurred the investigation of 4(3H)-quinazolinones as central nervous system (CNS) active agents, leading to the identification of potent anticonvulsant compounds.
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |
| Compound 5f | Mice (MES test) | 28.90 | |
| Compound 5b | Mice (MES test) | 47.38 | |
| Compound 5c | Mice (MES test) | 56.40 | |
| Compound 12 | Mice (PTZ test) | 457 | |
| Compound 38 | Mice (PTZ test) | 251 | |
| Compound 8 | Mice (scPTZ test) | 0.248 (mmol/kg) | |
| Compound 13 | Mice (scPTZ test) | 0.239 (mmol/kg) | |
| Compound 19 | Mice (scPTZ test) | 0.338 (mmol/kg) | |
| Compound 9a | Mice (MES test) | ~10-fold less active than phenytoin |
Anti-inflammatory Activity
Several this compound derivatives have exhibited significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model.
| Compound/Derivative | Animal Model | Inhibition of Edema (%) | Reference |
| Compound 21 | Rat | 32.5 | |
| Various derivatives | Rat | 16.3 - 36.3 | |
| 6-bromo-substituted | Rat | 59.61 | |
| 4-nitrostyryl-substituted | Rat | 80.7 | |
| Compound 4b | Rat | 49.47 | |
| Compound 4a | Rat | 33.40 |
Antimicrobial Activity
The this compound scaffold has also served as a basis for the development of potent antimicrobial agents against a range of bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | S. aureus | 25.6 | |
| Compound 3a | B. subtilis | 24.3 | |
| Compound 3a | P. aeruginosa | 30.1 | |
| Compound 3a | E. coli | 25.1 | |
| Compound 3a | A. fumigatus | 18.3 | |
| Compound 5a | E. coli | 1 | |
| Compound 4a | C. albicans | 2 | |
| Compound 16 | S. aureus | 0.5 (mg/mL) | |
| Compound 20 | B. subtilis | 0.5 (mg/mL) | |
| Compound 19 | P. aeruginosa | 0.15 (mg/mL) |
Signaling Pathways and Mechanisms of Action
A significant portion of the therapeutic effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. Notably, their roles as inhibitors of EGFR and PI3K are well-documented.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. Several this compound-based drugs, including Gefitinib and Erlotinib, act as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site in the intracellular domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Some this compound derivatives have been developed as PI3K inhibitors, blocking the phosphorylation of Akt and thereby promoting apoptosis and inhibiting cell proliferation.
Caption: PI3K/Akt signaling pathway and its inhibition by specific this compound derivatives.
Experimental Protocols for Biological Assays
Standardized and reproducible in vitro and in vivo assays are crucial for the evaluation of the biological activity of novel this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping and Dosing: Divide animals into groups (control, reference, and test compound groups) and administer the respective treatments orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its rich history, coupled with the ongoing exploration of its diverse biological activities, ensures its continued relevance in the development of novel therapeutic agents. The ability to systematically synthesize and evaluate new derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of more potent and selective drugs to address a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural product sources of 4(3H)-Quinazolinone alkaloids
An In-depth Technical Guide to the Natural Product Sources of 4(3H)-Quinazolinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound scaffold is a privileged heterocyclic motif renowned for its wide distribution in natural products and its significant therapeutic potential. As a core component of over 200 naturally occurring alkaloids, this structure has garnered substantial interest in the fields of medicinal chemistry and drug discovery.[1][2] Natural this compound alkaloids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial properties.[3][4] This technical guide provides a comprehensive overview of the natural sources of these valuable compounds, details on their isolation and characterization, quantitative biological data, and insights into their mechanisms of action.
Natural Sources of this compound Alkaloids
These alkaloids are biosynthesized by a diverse range of organisms, from terrestrial plants to marine fungi and bacteria.
Plant Sources
Plants are a rich and historically significant source of this compound alkaloids. They are found in various plant families, with notable examples listed below.
-
Acanthaceae : Adhatoda vasica is a well-known medicinal plant that produces vasicinone.
-
Rutaceae : Species within this family are known to produce a variety of quinazolinone alkaloids.
-
Saxifragaceae : Dichroa febrifuga is a traditional Chinese medicinal herb famous for being the source of febrifugine (B1672321) and isofebrifugine, which possess potent antimalarial properties.[5]
-
Zygophyllaceae : Peganum harmala is a source of several alkaloids, including those with a quinazolinone core.
-
Brassicaceae : Isatis tinctoria (woad) is a plant known for producing the blue dye indigo, but it is also a source of the quinazolinone alkaloid tryptanthrin (B1681603).
-
Polygonaceae : Polygonum tinctorium is another indigo-producing plant from which tryptanthrin has been isolated.
Fungal Sources
Fungi, particularly endophytic and marine-derived species, are emerging as a prolific source of structurally novel and biologically active this compound alkaloids.
-
Aspergillus sp. : Endophytic fungi such as Aspergillus nidulans isolated from marine mangrove plants have been shown to produce novel quinazolinone alkaloids like aniquinazolines A-D.
-
Penicillium sp. : An endophytic fungus, Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces a new quinazolinone alkaloid named peniquinazolinone A. Another species, Penicillium vinaceum, an endophyte from Crocus sativus, produces a unique quinazoline (B50416) alkaloid with cytotoxic and antifungal activities.
-
Marine-Derived Fungi : A fungus found in marine sediment is the source of 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ), which shows significant cytotoxicity against certain cancer cell lines.
Marine and Other Microbial Sources
The marine environment, with its unique biodiversity, offers a vast and largely untapped resource for new chemical entities.
-
Marine Bacteria : The marine bacterium Streptomyces sp. CNQ-617 is a source of actinoquinazolinone, a quinazolinone derivative that can suppress the motility of gastric cancer cells.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological activity data for selected naturally-occurring and nature-inspired this compound alkaloids.
Table 1: Anticancer and Cytotoxic Activities (IC₅₀/GI₅₀ Values)
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference(s) |
| 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ) | Various cancer cell lines | Significant cytotoxicity reported | |
| Tryptanthrin | A375 melanoma cells | Significant cytotoxicity reported | |
| Synthetic Quinazolin-4(3H)-one Derivative 36 | Caco-2, HepG2, MCF-7 | 23.31, 53.29, 72.22 | |
| Synthetic Quinazolin-4(3H)-one Derivative 37 | SW480 | 1.1 | |
| Synthetic Quinazolin-4(3H)-one Derivative 38 | SW480 | 8 | |
| Synthetic Quinazolin-4(3H)-one Derivative 41 | HCT-116, MDA-MB-231 | 2.29, 2.63 | |
| Synthetic Quinazolin-4(3H)-one Derivative 43 | HepG2, A549, MCF-7, HeLa | 3.58, 4.85, 5.33, 6.19 | |
| Synthetic Quinazolin-4(3H)-one Derivative 44 | HepG2, A549, MCF-7, HeLa | 1.20, 2.09, 1.56, 1.92 | |
| Quinazolin-4(3H)-one Hydrazides (3a-j ) | MCF7 | 0.20 - 0.84 | |
| Quinazolin-4(3H)-one Hydrazides (3a-j ) | A2780 | 0.14 - 3.00 |
Table 2: Antifungal Activities (EC₅₀ Values)
| Compound/Derivative | Fungal Pathogen | EC₅₀ (µg/mL) | Reference(s) |
| Luotonin A | Botrytis cinerea, Magnaporthe oryzae | 0.50 mM | |
| Synthetic Tryptanthrin Derivative 66 | Fusarium graminearum | 0.76 | |
| Synthetic Tryptanthrin Derivative 66 | Botrytis cinerea | 1.65 | |
| Synthetic Tryptanthrin Derivative 67 | Sclerotinia sclerotiorum | 0.70 | |
| Synthetic Tryptanthrin Derivative 67 | Phomopsis sp. | 3.84 | |
| Synthetic Quinazolin-4(3H)-one Derivative I4 | Botrytis cinerea | 0.92 | |
| Synthetic Quinazolin-4(3H)-one Derivative I2 | Rhizoctonia solani | 11.20 | |
| Synthetic Quinazolin-4(3H)-one Derivative I25 | Botrytis cinerea | 0.76 |
Experimental Protocols
The isolation and characterization of this compound alkaloids from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.
General Alkaloid Extraction
A common strategy for extracting alkaloids, which are basic compounds, involves acid-base extraction.
-
Sample Preparation : The source material (e.g., dried plant leaves, fungal culture) is first ground into a fine powder to maximize the surface area for solvent extraction. For materials rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is performed to remove fats and oils.
-
Acidic Extraction : The powdered material is macerated or percolated with an acidic aqueous solution (e.g., 1% HCl). This protonates the basic nitrogen atoms in the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.
-
Basification and Solvent Extraction : The acidic aqueous extract is then filtered and made alkaline by adding a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of around 9. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents. The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.
-
Concentration : The organic solvent containing the alkaloids is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield a crude alkaloid extract.
Chromatographic Separation and Purification
The crude extract, which is a mixture of various compounds, is subjected to chromatographic techniques for the isolation of individual alkaloids.
-
Column Chromatography (CC) : This is a primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase) of increasing polarity (e.g., a gradient of n-hexane to ethyl acetate) is passed through the column to separate the compounds based on their differential adsorption to the silica gel.
-
High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is the method of choice due to its high resolution and efficiency. Reversed-phase HPLC, using a C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water), is commonly employed to isolate pure alkaloids from the fractions obtained from column chromatography.
Structure Elucidation and Characterization
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and N-H bonds, which are characteristic of the this compound core.
-
X-ray Crystallography : If the isolated compound can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.
Mandatory Visualizations
Signaling Pathway Diagram
Certain quinazolinone derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. Inhibition of this pathway can suppress cancer cell proliferation and metastasis.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of quinazolinone alkaloids.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioassay-guided isolation and characterization of this compound alkaloids from a natural source.
Caption: General workflow for bioassay-guided isolation of this compound alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]
The 4(3H)-Quinazolinone Core: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated and developed for a wide array of therapeutic applications, owing to their ability to interact with various biological targets. This technical guide provides an in-depth overview of the pharmacological properties of the this compound core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Pharmacological Activities of this compound Derivatives
The versatility of the this compound core allows for substitutions at various positions, leading to a diverse range of biological effects. The primary pharmacological activities associated with this scaffold are detailed below.
Anticancer Activity
Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][2] Their mechanisms of action are varied and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and various kinases.[3][4][5]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 36 | Caco-2 | 23.31 | |
| HepG2 | 53.29 | ||
| MCF-7 | 72.22 | ||
| Compound 37 | SW480 | 1.1 | |
| Compound 38 | SW480 | 8 | |
| Compound 45 | HT-29 | 10.6 | |
| Quinazolin-4(3H)-one hydrazide 3a | MCF7 | 0.20 ± 0.02 | |
| Quinazolin-4(3H)-one hydrazide 3j | MCF7 | 0.20 ± 0.02 | |
| Compound 22a | MDA-MB-231 | 3.21 | |
| HT-29 | 7.23 | ||
| Compound 17 | HeLa | 4.93 | |
| HepG2 | 2.34 | ||
| HCT-116 | 6.07 | ||
| MCF-7 | 3.35 | ||
| Compound 21 (EGFR inhibitor) | - | 0.077 | |
| Compound 25 (EGFR inhibitor) | - | 0.059 | |
| Compound 24 (FGFR inhibitor) | - | 0.055 | |
| Compound 25 (FGFR inhibitor) | - | 0.029 | |
| Compound A3 | PC3 | 10 | |
| MCF-7 | 10 | ||
| HT-29 | 12 |
Antimicrobial Activity
The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 27 | S. aureus (all tested strains) | ≤0.5 | |
| Compound 1 | S. aureus ATCC 29213 | 2 | |
| Compound 4a | S. typhimurium | 4 | |
| C. albicans | 2 | ||
| M. phaseolina | 8 | ||
| Compound 4c | S. typhimurium | 4 | |
| E. coli | 8 | ||
| Compound 5a | Various bacterial and fungal strains | 1-16 |
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.
Anticonvulsant Activity
The this compound core has been a fruitful scaffold for the discovery of anticonvulsant agents. Some derivatives have shown potent activity in preclinical models of epilepsy, suggesting their potential for the treatment of seizure disorders. The proposed mechanism for some of these compounds involves the modulation of GABAergic transmission.
Quantitative Data: Anticonvulsant Activity of this compound Derivatives
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| Compound 5f | Anticonvulsant Drug Development (ADD) Program protocol | 28.90 | |
| Compound 5b | Anticonvulsant Drug Development (ADD) Program protocol | 47.38 | |
| Compound 5c | Anticonvulsant Drug Development (ADD) Program protocol | 56.40 |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Tests
These are standard preclinical models used to identify compounds with anticonvulsant properties.
Workflow for MES and scPTZ Anticonvulsant Screening
Caption: Workflow for MES and scPTZ anticonvulsant screening tests.
Signaling Pathways
The diverse pharmacological activities of this compound derivatives stem from their interaction with various signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many this compound-based anticancer agents function as EGFR inhibitors. By binding to the tyrosine kinase domain of EGFR, they block downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by 4(3H)-quinazolinones.
Tubulin Polymerization
Some this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition by 4(3H)-quinazolinones.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of certain this compound derivatives are attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key inflammatory mediators.
COX Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Conclusion
The this compound core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with notable successes in the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The continued exploration of this privileged scaffold, aided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a consolidated overview of the key pharmacological properties, quantitative data, experimental methodologies, and relevant signaling pathways associated with the this compound core.
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The Niementowski quinazolinone synthesis is a cornerstone reaction in medicinal chemistry, providing a straightforward and versatile route to the quinazolinone scaffold. This heterocyclic motif is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including approved anticancer drugs that target critical signaling pathways. This technical guide provides a comprehensive overview of the Niementowski synthesis, its mechanism, comparative experimental protocols, and its application in the development of targeted therapeutics, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Principles of the Niementowski Synthesis
The classical Niementowski quinazolinone synthesis involves the thermal condensation of an anthranilic acid with an excess of an amide. The reaction proceeds through the formation of an intermediate N-acylanthranilic acid, which subsequently cyclizes to form the quinazolinone ring system with the elimination of water. The reaction is typically carried out at elevated temperatures, often in the range of 130–150°C.[1]
A key variation of this synthesis involves the reaction of anthranilic acid with formamide (B127407) to yield the parent quinazolin-4(3H)-one.[2] The versatility of the synthesis allows for the introduction of various substituents on both the benzene (B151609) and pyrimidine (B1678525) rings by using appropriately substituted anthranilic acids and amides, respectively. This adaptability is crucial for the structure-activity relationship (SAR) studies inherent in drug discovery programs.
Reaction Mechanism
The reaction mechanism of the Niementowski quinazolinone synthesis is understood to proceed via an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to afford the final 4(3H)-quinazolinone product. A similar pathway is proposed for the related Niementowski quinoline (B57606) synthesis.[3]
Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis
Traditionally, the Niementowski synthesis has been performed using conventional heating methods, which often require long reaction times and high temperatures. The advent of microwave-assisted organic synthesis (MAOS) has provided a more efficient alternative, significantly reducing reaction times and often improving yields.
Conventional Heating Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol describes a typical setup for a conventional Niementowski synthesis.
Materials:
-
2-Aminobenzohydrazide
-
Pyridine
Procedure:
-
A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from a suitable solvent to afford the pure 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.[4]
Microwave-Assisted Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol highlights the efficiency of microwave irradiation for the same transformation.
Materials:
-
2-Aminobenzohydrazide
-
2-Chlorobenzaldehyde
-
Ethanol
Procedure:
-
In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.
-
The vessel is sealed and subjected to microwave irradiation at 800 W for 5 minutes.
-
The reaction is monitored by TLC.
-
After completion, the mixture is allowed to cool to room temperature.
-
The resulting solid is filtered, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent yields the pure product.[4]
Quantitative Data: A Comparative Analysis
The advantages of microwave-assisted synthesis over conventional heating are evident in the quantitative data. The following table summarizes a comparison of reaction times and yields for the synthesis of various quinazolinone derivatives.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating | 10 hours | 79 | |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation | 5 minutes | 87 | |
| 6-Bromo-2-phenyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone | Conventional Heating | 6 hours | 75 | |
| Substituted 2,3-disubstituted-4(3H) quinazolinones | Microwave Irradiation | 4-5 minutes | 85-95 | |
| 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones | Conventional Heating | 1.5 hours | 60-75 | |
| 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones | Microwave Irradiation | 10 minutes | 75-90 |
Application in Drug Development: Targeting the EGFR Signaling Pathway
Quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, a hallmark of cancer. Quinazolinone-based drugs like Gefitinib and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.
The EGFR Signaling Pathway and its Inhibition
The following diagram illustrates the EGFR signaling pathway and the mechanism of its inhibition by quinazolinone-based drugs.
Experimental Workflow for Inhibitor Development
The development of novel quinazolinone-based EGFR inhibitors follows a structured workflow, from synthesis to biological evaluation.
Conclusion
The Niementowski quinazolinone synthesis remains a highly relevant and powerful tool in the arsenal (B13267) of medicinal chemists. Its operational simplicity, coupled with the efficiency gains offered by modern techniques like microwave-assisted synthesis, ensures its continued application in the discovery and development of novel therapeutics. The successful application of this synthesis in generating potent EGFR inhibitors underscores its importance in the field of oncology drug discovery. For researchers and drug development professionals, a thorough understanding of the Niementowski synthesis and its variations is essential for the rational design and efficient synthesis of the next generation of quinazolinone-based medicines.
References
Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers
Introduction: 4(3H)-Quinazolinone is a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the parent this compound molecule. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in its characterization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol [1] |
| CAS Number | 491-36-1[1] |
| Appearance | White solid |
Spectroscopic Data
The structural elucidation of this compound is critically dependent on the combined interpretation of NMR, IR, and Mass Spectrometry data. The following sections summarize the characteristic spectral features of this core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | H-5 |
| ~7.85 | t | 1H | H-7 |
| ~7.75 | d | 1H | H-8 |
| ~7.55 | t | 1H | H-6 |
| ~8.20 | s | 1H | H-2 |
| ~12.5 | br s | 1H | N-H |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and data from substituted quinazolinones.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~162.7 | C-4 (C=O) |
| ~149.2 | C-8a |
| ~152.8 | C-2 |
| ~121.4 | C-4a |
| ~126.3 | C-8 |
| ~127.0 | C-6 |
| ~135.1 | C-7 |
| ~128.2 | C-5 |
Note: The chemical shifts are approximate and derived from data on closely related quinazolinone derivatives.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is typically obtained using a KBr pellet or as a thin solid film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3402 | Strong, broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1681 | Strong | C=O (Amide) stretch[4] |
| ~1610 | Medium-Strong | C=N stretch |
| ~1470 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electron Impact (EI) is a common ionization method for this type of compound.
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 118 | Medium | [M-CO]⁺ |
| 91 | Medium | [M-CO-HCN]⁺ |
| 90 | Medium | [M-CO-H₂CN]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.
Mass Spectrometry (Electron Impact)
-
Sample Introduction: Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition:
-
The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for the structural elucidation of this compound.
References
Tautomerism in 4(3H)-Quinazolinone Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds. The therapeutic efficacy and chemical reactivity of these molecules are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in this compound structures, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document is intended to serve as a vital resource for researchers in drug discovery and development, offering insights into the structural dynamics that govern the function of this important class of heterocyclic compounds.
Introduction to this compound and Tautomerism
The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a structural motif found in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position.
This arrangement gives rise to prototropic tautomerism, a form of structural isomerism involving the migration of a proton. In the case of 4(3H)-quinazolinones, the most significant equilibrium is the lactam-lactim tautomerism . This involves the reversible interconversion between the amide-like This compound (lactam) form and the enol-like 4-hydroxyquinazoline (B93491) (lactim) form. The position of this equilibrium can significantly impact the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and electronic distribution, which in turn dictates its biological activity and interaction with molecular targets.
The Lactam-Lactim Tautomeric Equilibrium
The primary tautomeric relationship in the this compound core is the equilibrium between the lactam and lactim forms. In the solid state and in most solutions, the lactam form is predominantly favored. X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.
Figure 1: The lactam-lactim tautomeric equilibrium in this compound.
Beyond the fundamental lactam-lactim forms, substitutions on the quinazolinone ring can introduce other potential tautomeric equilibria, such as amino-imino tautomerism, particularly when an amino group is present at the C2 position. Studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown through 15N NMR that these derivatives exist predominantly in the imino tautomeric form in DMSO solution[1].
Quantitative Analysis of Tautomeric Equilibrium
Understanding the relative stability of tautomers is critical for predicting molecular behavior. While extensive experimental data on the tautomeric equilibrium constant (K_T) for the parent this compound across various solvents is limited in the literature, computational studies provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.
A recent DFT study investigated the stability of five possible isomers of 4-hydroxyquinazoline (4-HQZ), concluding that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents[2]. The relative energies highlight the energetic preference for the lactam structure.
| Tautomer Form | Gas Phase (ΔE, kcal/mol) | Methanol (ΔE, kcal/mol) | DMSO (ΔE, kcal/mol) | Cyclohexane (ΔE, kcal/mol) |
| This compound (Lactam) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| 4-Hydroxyquinazoline (Lactim) | 5.59 | 5.16 | 5.02 | 5.61 |
| Isomer C | 26.69 | 26.89 | 26.91 | 26.68 |
| Isomer D | 33.19 | 33.10 | 33.08 | 33.20 |
| Isomer E | 1.33 | 1.05 | 1.01 | 1.34 |
| Data sourced from DFT calculations by Fathalla et al. (2022)[2]. ΔE represents the energy relative to the most stable tautomer (this compound). |
These computational findings are supported by experimental observations, which indicate that the keto-form (lactam) of similar quinolone structures is favored in polar solutions like water and dimethylsulfoxide (DMSO)[3]. The stability of the lactam form is attributed to its π-electron delocalized system, which confers a degree of aromatic character[3].
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms in solution rely heavily on spectroscopic methods. NMR and UV-Vis spectroscopy are the primary tools employed for these investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution. The determination of tautomer ratios is typically achieved by integrating the signals corresponding to protons that are unique to each tautomer.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound derivative.
-
Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration typically between 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Shim the instrument to obtain optimal magnetic field homogeneity.
-
Set the probe to the desired temperature. Temperature can affect the rate of interconversion and the equilibrium position.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to allow for full magnetization recovery. This is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify distinct, well-resolved signals that are unique to the lactam and lactim tautomers. For the parent compound, the N-H proton of the lactam and the O-H proton of the lactim are key signals, though their exchange rates can sometimes lead to broad peaks. Protons on the heterocyclic ring (e.g., H2 or H5) may also exhibit different chemical shifts for each tautomer.
-
Carefully integrate the area under the chosen signals for each tautomer.
-
Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents.
-
Ratio (Lactam : Lactim) = (Integral_Lactam / N_protons_Lactam) : (Integral_Lactim / N_protons_Lactim)
-
The equilibrium constant, K_T, is calculated as [Lactim] / [Lactam].
-
-
Figure 2: Experimental workflow for NMR-based determination of tautomer ratios.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct absorption spectra. The method relies on the application of the Beer-Lambert law.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in the chosen solvent (e.g., ethanol, acetonitrile, water with buffer).
-
Prepare a series of dilutions from the stock solution to establish a linear calibration curve if needed, though for equilibrium studies, a single, appropriate concentration is often used across different conditions.
-
For pH-dependent studies, prepare a series of solutions in buffers of varying pH.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the instrument lamp to warm up for at least 30 minutes for stable readings.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the absorption maxima (λ_max) for the different tautomeric forms. Often, one tautomer will absorb more strongly at a specific wavelength than the other.
-
-
Data Analysis (for determining K_T):
-
This analysis can be complex if the spectra of the pure tautomers are unknown and significantly overlap.
-
If the spectra are distinct: The absorbance at a wavelength where only one tautomer absorbs (or absorbs predominantly) can be used to determine its concentration, and by extension, the concentration of the other tautomer.
-
pH-Titration Method: Record spectra at various pH values. At very low and very high pH, the equilibrium may be shifted entirely to one tautomer. The spectra at these extremes can be considered representative of the pure forms. At intermediate pH values, the spectrum is a mixture. The equilibrium constant can be determined from the absorbance changes at a specific wavelength as a function of pH.
-
Chemometric Methods: For overlapping spectra, computational methods like deconvolution or multivariate analysis can be used to resolve the individual spectra of the tautomers from a series of measurements (e.g., in different solvent mixtures) and calculate their relative concentrations.
-
Factors Influencing Tautomeric Equilibrium
The position of the lactam-lactim equilibrium is sensitive to several environmental and structural factors. Understanding these influences is crucial for controlling the properties of quinazolinone-based compounds.
References
- 1. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 2. A study of the photochemical behaviour and relaxation mechanisms of anti – syn isomerisation around quinazolinone –N–N[double bond, length as m-dash] ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04529J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
The 4(3H)-Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the General Mechanism of Action
Introduction
The 4(3H)-quinazolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][] This "privileged structure" forms the basis of numerous therapeutic agents, with derivatives demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The diverse pharmacological profile stems from the ability of the quinazolinone ring system to be readily functionalized at various positions, allowing for fine-tuning of its interaction with a wide array of biological targets.[4] This guide provides a technical overview of the predominant mechanisms of action for this compound-based drugs, focusing on their roles as kinase inhibitors and microtubule disruptors, with detailed experimental protocols and quantitative data for researchers in drug development.
Anticancer Mechanisms of Action
The most prominent and clinically successful application of this compound derivatives is in oncology. Their anticancer effects are primarily attributed to two distinct mechanisms: the inhibition of protein kinases involved in cell signaling and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Inhibition of Tyrosine Kinases: Targeting EGFR Signaling
A major class of this compound-based drugs functions as potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Quinazolinone-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing receptor autophosphorylation and blocking the initiation of downstream signaling. This blockade halts the pro-proliferative and anti-apoptotic signals, effectively inhibiting tumor growth.
The potency of quinazolinone-based EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against both the enzyme and various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Gefitinib | EGFR (Tyr1173) | 37 | HCC827 (NSCLC) | 13.06 | |
| EGFR (Tyr992) | 37 | PC9 (NSCLC) | 77.26 | ||
| EGFR (NR6W) | 26 | H3255 (NSCLC) | 3 | ||
| Erlotinib | EGFR (Wild-Type) | 2 | A549 (NSCLC) | 7350 | |
| EGFR (L858R) | <1 | H1975 (NSCLC) | 3010 | ||
| Lapatinib | EGFR | 10.8 | BT474 (Breast) | 60 (Autophosph.) | |
| HER2 (ErbB2) | 9.8 | HN5 (Head & Neck) | 80 (Autophosph.) | ||
| Compound 13 | EGFR (Wild-Type) | 5.06 | A549 (NSCLC) | 7350 | |
| (Zhang et al.) | H1975 (NSCLC) | 3010 |
This protocol describes a typical radiometric assay to determine the IC50 values of a quinazolinone-based inhibitor against purified EGFR kinase domains.
-
Reaction Setup : The assay is performed in a 96-well polystyrene plate. The final reaction volume is 45 µL.
-
Reagent Preparation :
-
Kinase Buffer : 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 7.5, 2 mM MnCl₂, 1 mM dithiothreitol.
-
ATP Mix : 10 µM ATP combined with 1 µCi of [γ-³³P]ATP per reaction.
-
Peptide Substrate : 50 µM Biotin-EEEEYFELVAKKK-CONH₂.
-
Inhibitor : Prepare serial dilutions of the this compound compound in DMSO, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in the assay should be consistent across all wells (e.g., 1%).
-
Enzyme : Purified intracellular kinase domain of EGFR, diluted to provide approximately 1 pmol (20 nM final concentration) per reaction.
-
-
Assay Procedure :
-
Add Kinase Buffer, ATP Mix, Peptide Substrate, and diluted inhibitor to each well.
-
Initiate the reaction by adding the purified EGFR enzyme.
-
Incubate the plate for 10 minutes at room temperature (23°C).
-
Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.
-
-
Signal Detection :
-
Transfer 75 µL of the terminated reaction mix to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add 50 µL of scintillation cocktail to each well.
-
Quantify the incorporated radioactivity using a scintillation counter (e.g., Packard Topcount).
-
-
Data Analysis :
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.
-
Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization
Another well-established anticancer mechanism for this compound derivatives is the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.
Compounds acting via this mechanism bind to tubulin heterodimers, typically at the colchicine-binding site, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase and ultimately triggering apoptosis. This mechanism is particularly effective against rapidly proliferating cancer cells.
The efficacy of these compounds is measured by their ability to inhibit tubulin polymerization (IC50) and their cytotoxic effects on cancer cells (GI50).
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Compound 2 | 3.16 ± 0.21 | MCF-7 (Breast) | 0.051 | |
| (Discovery) | PC-3 (Prostate) | 0.440 | ||
| Compound 39 | Inhibitor | HT29 (Colon) | 0.02 | |
| (2-naphthyl) | H460 (Lung) | 0.04 | ||
| Compound 64 | Inhibitor | HT29 (Colon) | 0.10 | |
| (2-methoxystyryl) | H460 (Lung) | 0.14 | ||
| Colchicine (B1669291) | 3.33 ± 0.09 | - | - | |
| Nocodazole | ~5 | - | - |
This protocol outlines a cell-free assay to measure a compound's effect on tubulin polymerization by monitoring changes in light scattering.
-
Materials and Reagents :
-
Purified tubulin (>97% pure, e.g., from porcine brain), stored lyophilized at -70°C.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.
-
GTP solution: 100 mM in water.
-
Glycerol (B35011) (for enhancing polymerization).
-
Test compound (this compound derivative) and controls (Paclitaxel as enhancer, Nocodazole/Colchicine as inhibitor).
-
Half-area 96-well microplates.
-
Temperature-controlled microplate spectrophotometer capable of kinetic reads at 340 nm.
-
-
Reagent Preparation :
-
On ice, reconstitute lyophilized tubulin with ice-cold G-PEM buffer to a concentration of 10 mg/mL.
-
Prepare a "Tubulin Master Mix" on ice. For a final concentration of 3 mg/mL tubulin, mix tubulin stock, G-PEM buffer, GTP (to 1 mM final), and glycerol (to 10% final).
-
Prepare 10x stock solutions of the test compound and controls in G-PEM buffer (with a small amount of DMSO if necessary).
-
-
Assay Procedure :
-
Pre-warm the microplate reader and the 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells of the pre-warmed plate.
-
To initiate polymerization, add 90 µL of the cold Tubulin Master Mix to each well. Pipette gently to mix, avoiding bubbles.
-
Immediately place the plate in the 37°C plate reader.
-
Begin a kinetic read, measuring the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis :
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
The rate of polymerization (Vmax) is determined from the steepest slope of the linear portion (growth phase) of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Mechanism of Action
Certain this compound derivatives exhibit significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Some quinazolinones have been developed as selective COX-2 inhibitors, which is advantageous as COX-2 is the inducible isoform at sites of inflammation, whereas COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa.
In addition to COX inhibition, some studies suggest that quinazolinone derivatives can modulate inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor that recognizes bacterial lipopolysaccharide (LPS), triggering an innate immune response that leads to the production of inflammatory cytokines.
Quantitative Data: COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Compound 4 | >100 | 0.33 | >303.0 | |
| Compound 6 | >100 | 0.40 | >250.0 | |
| Compound 8k | - | 1.12 (NO inhibition) | - | |
| Celecoxib | >100 | 0.30 | >333.0 | |
| Diclofenac | 1.5 | 0.31 | 4.87 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the COX-1 and COX-2 inhibitory activity of test compounds.
-
Assay Principle : The ovine cyclooxygenase enzyme (COX) inhibition assay measures the production of prostaglandin (B15479496) F2α (PGF2α), which is derived from the reduction of COX-derived prostaglandin H2 (PGH2).
-
Materials :
-
Ovine COX-1 and COX-2 enzymes.
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compounds and reference drugs (e.g., Celecoxib, Diclofenac).
-
Stannous chloride (SnCl₂) for reducing PGH2 to PGF2α.
-
Enzyme immunoassay (EIA) kit for PGF2α quantification.
-
-
Assay Procedure :
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in the reaction buffer containing heme for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Reduce the PGH2 product to the more stable PGF2α by adding SnCl₂.
-
-
Quantification :
-
Quantify the amount of PGF2α produced using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
The this compound scaffold represents a cornerstone in the development of targeted therapies. Its derivatives have proven to be highly effective modulators of key cellular processes, most notably as ATP-competitive inhibitors of the EGFR signaling pathway and as disruptors of microtubule assembly via binding to the colchicine site on tubulin. These mechanisms form the basis of their potent anticancer activity. Furthermore, the scaffold's ability to be adapted to inhibit enzymes like COX-2 highlights its broader therapeutic potential in treating inflammatory conditions. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers aiming to further explore and exploit the vast potential of this privileged chemical structure in the design of next-generation therapeutic agents.
References
Methodological & Application
One-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones
An overview of the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a class of nitrogen-containing heterocyclic compounds, is detailed in these application notes. Due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, quinazolinones are a significant scaffold in medicinal chemistry and drug development.[1] One-pot, multi-component reactions (MCRs) are favored for their efficiency, reduced waste, and operational simplicity in synthesizing these molecules.[2]
This document outlines three distinct and efficient one-pot protocols for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, targeting researchers, scientists, and professionals in drug development. The protocols vary in starting materials, reaction conditions, and catalytic systems, providing versatile options for different laboratory settings and substrate requirements.
Logical Workflow for One-Pot Synthesis
The general workflow for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones involves the combination of starting materials, a reaction phase under specific conditions, and subsequent product isolation. This streamlined process enhances efficiency by minimizing intermediate purification steps.
Caption: General experimental workflow for one-pot synthesis.
Protocol 1: Catalyst-Free Synthesis from Isatoic Anhydride (B1165640) under Thermal and Microwave Conditions
This protocol describes a green and convenient three-component reaction (3-MCR) for synthesizing 2,3-disubstituted 4(3H)-quinazolinones from isatoic anhydride, an amine, and an orthoester.[3][4] The method is highly efficient, proceeds without a catalyst or solvent, and can be performed using either classical heating or microwave irradiation.[3]
General Reaction Scheme
The core reaction involves the condensation of isatoic anhydride, a primary amine, and an orthoester to form the desired quinazolinone framework in a single step.
Caption: Three-component reaction for quinazolinone synthesis.
Experimental Protocol
Method A: Conventional Heating
-
In a round-bottom flask, combine isatoic anhydride (1.0 mmol), an amine (1.0 mmol), and an orthoester (1.0 mmol).
-
Heat the reaction mixture at 120 °C for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add cold water to the flask and stir until a solid precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 2,3-disubstituted this compound.
Method B: Microwave Irradiation
-
In a microwave-safe reaction vessel, mix isatoic anhydride (1.0 mmol), an amine (1.0 mmol), and an orthoester (1.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C (150 W) for 20–30 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Follow the work-up and purification steps (5-7) as described in Method A.
Data Presentation
The following table summarizes the yields obtained for various substrates using both conventional heating and microwave irradiation.
| Entry | Amine (R²) | Orthoester (R¹) | Method | Time | Yield (%) |
| 1 | Aniline | Trimethyl orthoformate | A | 5 h | 92 |
| 2 | Aniline | Trimethyl orthoformate | B | 20 min | 96 |
| 3 | 4-Methylaniline | Trimethyl orthoacetate | A | 5 h | 94 |
| 4 | 4-Methylaniline | Trimethyl orthoacetate | B | 25 min | 98 |
| 5 | 4-Methoxyaniline | Trimethyl orthoformate | A | 5 h | 95 |
| 6 | 4-Methoxyaniline | Trimethyl orthoformate | B | 20 min | 98 |
| 7 | 4-Chloroaniline | Trimethyl orthoformate | A | 5 h | 88 |
| 8 | 4-Chloroaniline | Trimethyl orthoformate | B | 30 min | 92 |
| 9 | Benzylamine | Trimethyl orthoformate | A | 5 h | 90 |
| 10 | Benzylamine | Trimethyl orthoformate | B | 25 min | 95 |
Method A: Conventional Heating at 120 °C. Method B: Microwave Irradiation at 140 °C.
Protocol 2: Ultrasound-Assisted, Heterogeneous Catalysis
This protocol employs ultrasound irradiation as an energy-efficient and environmentally friendly activation method for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones. The reaction uses a reusable, nano-scale TiO₂@SiO₂ composite as a heterogeneous catalyst.
Experimental Protocol
-
To a flask, add isatoic anhydride (1.0 mmol), an aromatic aldehyde (1.0 mmol), an amine (1.2 mmol), and the nano-TiO₂@SiO₂ catalyst (specify loading, e.g., 10 mol%).
-
Add ethanol (5 mL) as a green solvent.
-
Submerge the flask in an ultrasonic bath and irradiate with a high-intensity ultrasound probe (e.g., 40 W) at room temperature.
-
Monitor the reaction via TLC until the starting materials are consumed.
-
After the reaction is complete, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent like ethanol/water to yield the final product.
Data Presentation
This table shows representative results for the ultrasound-assisted synthesis.
| Entry | Amine | Aldehyde | Time (min) | Yield (%) |
| 1 | Aniline | Benzaldehyde | 30 | 95 |
| 2 | 4-Methylaniline | Benzaldehyde | 35 | 92 |
| 3 | Aniline | 4-Chlorobenzaldehyde | 30 | 94 |
| 4 | Benzylamine | 4-Methoxybenzaldehyde | 40 | 89 |
| 5 | Ammonium Acetate | Benzaldehyde | 45 | 85 |
(Note: The quantitative data is representative of typical results for this method as described in the literature.)
Protocol 3: Catalyst-Free Synthesis from N-(2-aminobenzoyl)benzotriazoles
This protocol presents an alternative catalyst-free and neat (solvent-free) reaction for synthesizing 2,3-disubstituted 4(3H)-quinazolinones starting from N-(2-aminobenzoyl)benzotriazoles. These starting materials serve as stable and effective precursors to the reactive acylating species required for the cyclization.
Experimental Protocol
-
In a reaction vial, thoroughly mix N-(2-aminobenzoyl)benzotriazole (1.0 mmol), a primary amine (1.2 mmol), and an orthoester (3.0 mL).
-
Heat the neat reaction mixture at 100 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to ambient temperature.
-
Treat the crude mixture with a small amount of diethyl ether and stir.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the pure product. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The table below summarizes the results for the synthesis of various 2,3-disubstituted quinazolinones using this method.
| Entry | Amine | Orthoester | Time (h) | Yield (%) |
| 1 | Aniline | Triethyl orthoformate | 8 | 85 |
| 2 | 4-Methylaniline | Triethyl orthoformate | 8 | 89 |
| 3 | Benzylamine | Triethyl orthoformate | 8 | 82 |
| 4 | Aniline | Triethyl orthoacetate | 8 | 84 |
These protocols provide a range of methodologies that can be selected based on available equipment (conventional heating, microwave, ultrasound), desired reaction times, and precursor availability. All methods demonstrate the power of one-pot synthesis for the efficient construction of the valuable this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4(3H)-Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 4(3H)-quinazolinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.
Introduction
This compound and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. The quinazolinone ring system is a key pharmacophore in several approved drugs. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel quinazolinone-based therapeutic agents.
General Reaction Scheme
The microwave-assisted synthesis of 4(3H)-quinazolinones can be broadly categorized into several approaches, most commonly involving the cyclocondensation of anthranilic acid derivatives with a suitable carbon and nitrogen source. A general reaction scheme is depicted below.
Caption: General reaction scheme for the microwave-assisted synthesis of this compound derivatives.
Experimental Protocols
This section provides detailed protocols for three common and efficient microwave-assisted methods for synthesizing this compound derivatives.
Protocol 1: One-Pot, Three-Component Synthesis from Anthranilic Acid, an Amine, and an Orthoester
This protocol describes a highly efficient one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.
Materials:
-
Anthranilic acid
-
Substituted aniline (B41778) or aliphatic amine
-
Triethyl orthoformate
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add anthranilic acid (5 mmol), the desired amine (6 mmol), and triethyl orthoformate (6 mmol).
-
To the mixture, add 10 mL of ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with cold water.
-
Recrystallize the solid from ethanol to obtain the pure 2,3-disubstituted this compound derivative.
Protocol 2: Catalyst-Free, Solvent-Free Synthesis from Anthranilamide and Aldehydes
This environmentally friendly protocol avoids the use of both a catalyst and a solvent.
Materials:
-
Anthranilamide
-
Substituted aromatic or aliphatic aldehyde
-
Microwave reactor vials
-
Magnetic stir bars
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave reactor vial, thoroughly mix anthranilamide (2 mmol) and the desired aldehyde (2 mmol).
-
Place the vial in the microwave reactor.
-
Irradiate the solid mixture at a power of 200 W for 3-5 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol to the crude product and triturate to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to yield the pure 2-substituted this compound.
Protocol 3: Two-Step Synthesis via Benzoxazinone Intermediate
This method is particularly useful for the synthesis of 2-methyl-3-substituted-4(3H)-quinazolinones.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, dissolve anthranilic acid (10 mmol) in acetic anhydride (B1165640) (15 mL).
-
Reflux the mixture for 2 hours.
-
Allow the reaction to cool to room temperature, during which the product will crystallize.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Microwave-Assisted Synthesis of 2-Methyl-3-substituted-4(3H)-quinazolinone
-
In a 10 mL microwave reactor vial, place 2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) and the desired primary amine (5.5 mmol).
-
Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.
-
Seal the vial and irradiate in the microwave reactor at 150°C for 10-15 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.
Data Presentation
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives reported in the literature, providing a comparative overview of different synthetic strategies.
Table 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
| Entry | R1 | R2 | Catalyst | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | H | Phenyl | - | EtOH | - | 120 | 30 | 85 | |
| 2 | H | 4-Chlorophenyl | - | EtOH | - | 120 | 30 | 88 | |
| 3 | H | 4-Methoxyphenyl | - | EtOH | - | 120 | 30 | 82 | |
| 4 | H | Benzyl | p-TSA | Solvent-free | 300 | 150 | 5 | 92 | |
| 5 | CH3 | Phenyl | Yb(OTf)3 | CH3CN | 150 | 100 | 10 | 90 |
Table 2: Synthesis of 2-Substituted 4(3H)-Quinazolinones from Anthranilamide and Aldehydes
| Entry | R | Catalyst | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | SbCl3 (1 mol%) | Solvent-free | 200 | - | 3 | 94 | |
| 2 | 4-Chlorophenyl | SbCl3 (1 mol%) | Solvent-free | 200 | - | 3 | 94 | |
| 3 | 4-Methoxyphenyl | - | PEG-400 | 560 | - | 8 | 89 | |
| 4 | 2-Furyl | SbCl3 (1 mol%) | Solvent-free | 200 | - | 4 | 88 | |
| 5 | Styryl | SbCl3 (1 mol%) | Solvent-free | 200 | - | 5 | 87 |
Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the microwave-assisted synthesis and purification of this compound derivatives is outlined below.
Caption: A typical experimental workflow for microwave-assisted synthesis of 4(3H)-quinazolinones.
Relevant Signaling Pathways
Many this compound derivatives exhibit their anticancer activity by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Below are simplified diagrams of the PI3K/AKT and MAPK pathways, which are common targets for these compounds.
PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway, often at the receptor level, by quinazolinone derivatives.
Conclusion
Microwave-assisted synthesis is a robust and efficient platform for the rapid generation of diverse libraries of this compound derivatives. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry to explore the vast chemical space of this important heterocyclic scaffold for the development of new therapeutic agents. The significant reduction in reaction times and the potential for solvent-free conditions make MAOS an attractive and environmentally conscious approach for modern drug discovery.
Sustainable Horizons in Heterocyclic Chemistry: Green Synthesis of 4(3H)-Quinazolinones
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4(3H)-quinazolinones, a core scaffold in numerous pharmaceuticals, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. This document provides a comprehensive overview of cutting-edge green chemistry approaches for the synthesis of 4(3H)-quinazolinones, complete with detailed experimental protocols and comparative data to facilitate their adoption in research and drug development. These methods, including catalyst-free, solvent-free, microwave-assisted, and ultrasound-promoted reactions, offer significant advantages in terms of reduced environmental impact, improved energy efficiency, and simplified work-up procedures.
Comparative Overview of Green Synthesis Methods
The following table summarizes quantitative data from various sustainable and green synthesis methods for 4(3H)-quinazolinones, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Catalyst/Promoter | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Catalyst-Free Thermal | Air (as oxidant) | DMSO | 120 °C | 3 h | 97 | [1] |
| Microwave-Assisted (MW) | H3PW12O40∙13H2O (1.2 mol%) | 2-Ethoxyethanol | Microwave Irradiation | 3-6 min | ~95 | [2][3] |
| Ultrasound-Assisted | Yb(OTf)3 (10 mol%) | Solvent-free | Ultrasonication, 40 °C | 45 min | 87-98 | [4] |
| Ionic Liquid-Mediated | [Bmim]BF4 | Solvent-free | 120 °C | 3 h | up to 94 | [5] |
| Brønsted Acidic Ionic Liquid | [BSMIM]OTs | Solvent-free | Room Temperature | 25-45 min | 85-96 | |
| H2O2-Mediated Oxidation | H2O2 / FeCl3 | DMSO | 130-150 °C | 14-20 h | 48-87 | |
| Electrochemical Synthesis | Metal catalyst-free, Oxidizing agent-free | Not specified | Electrochemical redox | Not specified | High | |
| Deep Eutectic Solvent (DES) | Choline chloride:urea | DES | 80 °C | Not specified | Moderate |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments.
Protocol 1: Catalyst-Free and Solventless Synthesis of 2-Phenyl-4(3H)-quinazolinone
This protocol describes an environmentally friendly, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamide in the presence of air as a cheap and readily available oxidant.
Materials:
-
Anthranilamide (1 mmol, 136 mg)
-
Benzaldehyde (B42025) (1 mmol, 106 mg, 102 µL)
-
Dimethyl sulfoxide (B87167) (DMSO) (2 mL, optional, for higher yield)
-
Reaction vial equipped with a magnetic stirrer and a reflux condenser (open to the air)
-
Heating mantle or oil bath
Procedure:
-
Combine anthranilamide (1 mmol) and benzaldehyde (1 mmol) in a reaction vial.
-
For a solvent-free reaction, proceed to step 4. For a solvent-mediated reaction, add DMSO (2 mL).
-
Place a magnetic stir bar in the vial.
-
Heat the reaction mixture to 120 °C with continuous stirring. The reaction is open to the air, which acts as the oxidant.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
If the reaction was performed neat, add a small amount of ethanol (B145695) to solidify the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-quinazolinones
This protocol details a rapid, one-pot, two-step synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acids, carboxylic acids, and amines under microwave irradiation.
Materials:
-
Anthranilic acid (1 mmol)
-
Carboxylic acid (or acyl chloride) (1.1 mmol)
-
Amine (1.2 mmol)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine anthranilic acid (1 mmol) and the carboxylic acid (1.1 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
Cool the vial to room temperature.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 250 °C for 3-6 minutes.
-
After cooling, purify the product by column chromatography on silica (B1680970) gel to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.
Protocol 3: Ultrasound-Promoted Synthesis of 2-Substituted 4(3H)-quinazolinones
This protocol describes an efficient synthesis of 4(3H)-quinazolinones from 2-aminobenzonitrile (B23959) and acyl chlorides using ultrasound irradiation and a lanthanide catalyst.
Materials:
-
2-Aminobenzonitrile (1.0 mmol, 118 mg)
-
Acyl chloride (2.0 mmol)
-
Triethylamine (B128534) (Et3N) (2.0 mmol, 278 µL)
-
Ytterbium(III) triflate (Yb(OTf)3) hydrate (B1144303) (0.1 mmol, 62 mg)
-
Ultrasonic bath
-
Reaction flask
Procedure:
-
In a reaction flask, mix 2-aminobenzonitrile (1.0 mmol), the corresponding acyl chloride (2.0 mmol), triethylamine (2.0 mmol), and Yb(OTf)3 hydrate (0.1 mmol).
-
Place the flask in an ultrasonic bath with the water temperature maintained at 40 °C.
-
Irradiate the mixture with ultrasound for 45 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated by simple filtration and washing, without the need for column chromatography.
Visualizing Green Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow and key steps of the described sustainable synthesis methods.
Caption: Workflow for microwave-assisted synthesis of 4(3H)-quinazolinones.
Caption: One-pot catalyst-free synthesis of 4(3H)-quinazolinones.
Caption: Workflow for ultrasound-assisted this compound synthesis.
Conclusion
The adoption of green and sustainable synthetic methods is crucial for the future of pharmaceutical manufacturing. The protocols and data presented here demonstrate that the synthesis of 4(3H)-quinazolinones can be achieved with high efficiency and minimal environmental impact. These approaches not only align with the principles of green chemistry but also offer practical advantages such as reduced reaction times, simplified purification, and the use of readily available and non-toxic reagents. Researchers and drug development professionals are encouraged to explore and implement these sustainable alternatives to traditional synthetic routes.
References
Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide
Introduction
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant place in medicinal chemistry and drug development. The 4(3H)-quinazolinone scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. A straightforward and common method for the synthesis of the parent this compound is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407). This application note provides detailed protocols for both conventional heating and microwave-assisted synthesis of this compound, along with comparative data and a procedural workflow.
Reaction Scheme
The synthesis proceeds through the reaction of anthranilic acid with an excess of formamide, which acts as both a reactant and a solvent. The reaction involves the formation of an intermediate o-amidobenzamide, followed by cyclization to yield this compound.
Chemical Equation:
Data Presentation
The following table summarizes the quantitative data from different synthetic methodologies for producing this compound from anthranilic acid and formamide.
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [1] |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [2] |
| Microwave Irradiation | 1:5 (molar) | Not specified | A few minutes | 87 | [1] |
| Microwave Irradiation | Not specified | 170 | 10 minutes | Not specified | [3] |
Experimental Protocols
Materials and Reagents:
-
Anthranilic Acid
-
Formamide
-
Methanol (B129727) or Ethanol (B145695) for recrystallization
-
Deionized Water
-
Standard laboratory glassware
-
Heating mantle or sand bath
-
Microwave reactor
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Petroleum ether and Ethyl acetate (B1210297) for TLC mobile phase
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the traditional Niementowski reaction conditions.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (e.g., 0.1 mol, 13.7 g) and formamide (e.g., 0.5 mol, 22.5 g).[1]
-
Heating: Heat the mixture using a sand bath or heating mantle to a temperature of 150-160°C. Maintain this temperature with constant stirring for 8 hours. Alternatively, heating at 130-135°C for 2 hours has also been reported to give a high yield.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.
-
Purification: Dry the crude product. For further purification, recrystallize the solid from methanol or ethanol to obtain shiny white crystals.
-
Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point (reported as 214-216°C) and using spectroscopic techniques such as IR and NMR.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol utilizes microwave irradiation to accelerate the reaction, offering a greener and more efficient alternative.
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, mix anthranilic acid and formamide.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture. While specific power and temperature settings can vary depending on the instrument, a common approach involves heating for a short duration (e.g., a few minutes).
-
Completion and Cooling: Once the reaction is complete (monitored by TLC), carefully remove the vessel from the microwave reactor and allow it to cool to room temperature.
-
Isolation and Purification: The work-up and purification steps are similar to the conventional method. The resulting precipitate is filtered, washed with water, dried, and can be recrystallized from ethanol.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from anthranilic acid and formamide is a robust and versatile reaction. The conventional heating method is reliable and can produce high yields, though it requires longer reaction times. The microwave-assisted method offers a significant advantage in terms of reaction speed and energy efficiency, making it a preferred green chemistry approach. Both methods yield a product that can be easily purified by recrystallization. These protocols provide a solid foundation for researchers and drug development professionals to synthesize this important heterocyclic scaffold for further derivatization and biological evaluation.
References
Application of 4(3H)-Quinazolinone in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in oncology research due to their potent and diverse anticancer activities.[2][3] These compounds exert their effects through various mechanisms of action, including the inhibition of critical cellular targets like epidermal growth factor receptor (EGFR), tubulin, and the PI3K/Akt signaling pathway.[4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential anticancer agents.
Mechanisms of Action
This compound derivatives have been shown to target several key pathways and proteins involved in cancer cell proliferation, survival, and metastasis.
-
EGFR Inhibition: Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. Several this compound-based compounds have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain and blocking downstream signaling pathways. Marketed drugs like gefitinib (B1684475) and erlotinib (B232) feature this core structure.
-
Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for cell division. Certain this compound derivatives bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Novel this compound derivatives have been synthesized that effectively inhibit PI3Kα, leading to the suppression of tumor growth.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolars (µM).
Table 1: EGFR Inhibitors
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| 6d | NCI-H460 | NSC Lung Cancer | GI50 = 0.789 | |
| 6d | - | EGFR Kinase Assay | IC50 = 0.069 | |
| Erlotinib | - | EGFR Kinase Assay | IC50 = 0.045 | |
| 2i | - | EGFR Kinase Assay | IC50 = 0.097 | |
| 3i | - | EGFR Kinase Assay | IC50 = 0.181 |
Table 2: Tubulin Polymerization Inhibitors
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| 39 | HT29 | Colon | <0.05 | |
| 39 | U87 | Glioblastoma | <0.05 | |
| 39 | A2780 | Ovarian | <0.05 | |
| 64 | MCF-7 | Breast | 0.38 | |
| 65 | H460 | Lung | 0.61 | |
| 4a4 | SKOV3 | Ovarian | IC50 = 0.0027 |
Table 3: PI3K/Akt Pathway Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (S)-C5 | HCT116 | Colon | - | |
| (S)-C5 | MCF-7 | Breast | - | |
| (S)-C5 | - | PI3Kα Kinase Assay | Potent Inhibition | |
| 4 | Caco-2 | Colon | IC50 = 23.31 | |
| 4 | HepG2 | Liver | IC50 = 53.29 | |
| 9 | MCF-7 | Breast | IC50 = 72.22 |
Table 4: Other Quinazolinone Derivatives with Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3j | MCF-7 | Breast | 0.20 | |
| 3g | A2780 | Ovarian | 0.14 | |
| 13e | SKLU-1 | Lung | 9.48 (µg/mL) | |
| 13c | SW480 | Colon | 29.83 | |
| 13c | MCF-7 | Breast | 17.32 | |
| 11g | MCF-7 | Breast | Potent Cytotoxicity | |
| 11g | HeLa | Cervical | Potent Cytotoxicity |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives
This protocol describes a general three-step synthesis for quinazolin-4(3H)-one hydrazide derivatives.
Step 1: Synthesis of 2-Mercapto-3-phenyl(or benzyl)quinazolin-4(3H)-one (1a-j)
-
Reflux a mixture of substituted anthranilic acid (a-e) with phenyl/benzyl isothiocyanate (a/b) in the presence of triethylamine (B128534) in absolute ethanol (B145695) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to yield compounds 1a-j.
Step 2: Synthesis of Quinazolin-4(3H)-one Esters (2a-j)
-
Alkylate compounds 1a-j with ethyl bromoacetate (B1195939) in the presence of K2CO3 in boiling acetone.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain esters 2a-j.
Step 3: Synthesis of Quinazolin-4(3H)-one Hydrazide Derivatives (3a-j)
-
Stir the esters (2a-j) at room temperature with hydrazine (B178648) hydrate (B1144303) in absolute ethanol.
-
Monitor the reaction by TLC.
-
Collect the resulting precipitate by filtration, wash with ethanol, and dry to obtain the final quinazolin-4(3H)-one hydrazide derivatives (3a-j).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 70% cold ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described in the cell cycle protocol.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibacterial Drugs from 4(3H)-Quinazolinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2][3] The 4(3H)-quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[3][4] This heterocyclic compound and its derivatives have garnered significant attention as a promising framework for the discovery of new therapeutics to combat bacterial infections. These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and mechanism of action of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Mechanism of Action
Derivatives of this compound exert their antibacterial effects through various mechanisms. A notable mechanism is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. Specifically, certain quinazolinones have been shown to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), and some even bind to the allosteric site of PBP2a, similar to the action of ceftaroline. Another key target for this class of compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting these vital cellular processes, this compound derivatives can effectively halt bacterial growth and proliferation.
Structure-Activity Relationship (SAR)
The antibacterial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. Systematic variations of the scaffold have revealed key structural features that govern its antibacterial activity. The core structure is typically analyzed by considering three main regions for substitution, often referred to as rings 1, 2, and 3. Studies have shown that modifications at these positions can dramatically alter the minimum inhibitory concentration (MIC) against various bacterial strains. For instance, certain substitutions on the phenyl ring at position 2 and modifications at position 3 have been shown to enhance activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following tables summarize the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative this compound Derivatives against Staphylococcus aureus
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | Staphylococcus aureus ATCC 29213 | 2 | |
| 15 | Staphylococcus aureus ATCC 29213 | 0.03 | |
| 16 | Staphylococcus aureus ATCC 29213 | 0.003 | |
| 27 | Staphylococcus aureus ATCC 29213 | ≤0.5 | |
| 27 | Vancomycin-Resistant S. aureus | ≤0.5 | |
| 27 | Linezolid-Resistant S. aureus | ≤0.5 | |
| 4'c | Staphylococcus aureus | 0.03-0.25 | |
| 4'e | Staphylococcus aureus | 0.03-0.25 | |
| 4a | Staphylococcus aureus 25923 | 22-39 (inhibition zone in mm) | |
| 4c | Staphylococcus aureus 25923 | 22-39 (inhibition zone in mm) | |
| 5a | Staphylococcus aureus 25923 | 22-39 (inhibition zone in mm) | |
| 5c | Staphylococcus aureus 25923 | 22-39 (inhibition zone in mm) | |
| 5d | Staphylococcus aureus 25923 | 22-39 (inhibition zone in mm) | |
| VMA-17-04 | Staphylococcus aureus | 16 | |
| VMA-13-05 | Staphylococcus aureus | 64 | |
| VMA-17-01 | Staphylococcus aureus | 32 |
Table 2: MIC of Quinazolinone Schiff Bases against Various Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4e | Escherichia coli | 128 | |
| 4e | Pseudomonas aeruginosa | 32 | |
| 4e | Staphylococcus aureus | 32 | |
| 4m | Escherichia coli | 128 | |
| 4c | Staphylococcus aureus | 32 |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol describes a common method for the synthesis of the this compound scaffold starting from anthranilic acid.
Materials:
-
Anthranilic acid
-
Triethyl orthoacetate
-
Substituted aniline (B41778) or amine
-
Various aldehydes
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and reflux condenser
-
Magnetic stirrer
Procedure:
-
Synthesis of the Benzoxazinone (B8607429) Intermediate (II):
-
In a round-bottom flask, dissolve anthranilic acid (I) in triethyl orthoacetate.
-
Heat the mixture to reflux for an appropriate time to facilitate cyclization.
-
Cool the solution to -20 °C to crystallize the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (II).
-
Collect the crystals by filtration and wash with cold ethanol.
-
-
Synthesis of the 3-Substituted Quinazolinone Intermediate (III):
-
Dissolve the dried benzoxazinone intermediate (II) in glacial acetic acid by heating.
-
Add the desired substituted aniline or amine to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the 3-substituted quinazolinone intermediate (III).
-
Filter the precipitate, wash with water, and dry.
-
-
Synthesis of the Final 2,3-Disubstituted this compound:
-
Dissolve the intermediate (III) in refluxing glacial acetic acid.
-
Add the desired aldehyde to the solution.
-
Continue to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and precipitate the final product by adding ice water.
-
Collect the product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Caption: General synthesis workflow for 2,3-disubstituted 4(3H)-quinazolinones.
Protocol 2: In Vitro Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Sterile saline or broth
-
Pipettes and multichannel pipettes
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Prepare a stock solution of each quinazolinone derivative in a suitable solvent (e.g., DMSO).
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and mix.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well to ensure equal volumes.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative/sterility control (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 3: In Vitro Antibacterial Susceptibility Testing - Agar Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized this compound compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Micropipette
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
-
Preparation of Wells and Application of Compounds:
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of each quinazolinone derivative solution (at a known concentration) into separate wells.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation and Measurement:
-
Allow the plates to stand for about 30-60 minutes to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Signaling Pathway and Mechanism of Action Visualization
The primary antibacterial mechanisms of 4(3H)-quinazolinones involve the disruption of essential bacterial processes. The following diagram illustrates the inhibition of Penicillin-Binding Proteins (PBPs) and DNA Gyrase.
References
Antiviral Applications of Novel 4(3H)-Quinazolinone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers investigating the antiviral potential of novel this compound compounds.
Overview of Antiviral Activity
Numerous studies have demonstrated the efficacy of this compound derivatives against a wide range of viruses. These compounds have been shown to inhibit viral replication and activity through various mechanisms, including targeting viral enzymes and modulating host signaling pathways. Key viral targets identified to date include Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), coronaviruses (SARS-CoV-2 and MERS-CoV), flaviviruses (Zika and Dengue), and influenza A virus.[1][2][3][4][5]
Quantitative Data Summary
The antiviral activity and cytotoxicity of several novel this compound compounds are summarized below. This data allows for a comparative analysis of the potency and safety profile of different derivatives.
Table 1: Antiviral Activity of 2-Amino-4(3H)-quinazolinone Derivatives against Coronaviruses
| Compound | Substituent (R) | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 9g | 7-chloro-2-((3,5-dichlorophenyl)amino) | SARS-CoV-2 | < 0.25 | > 25 | > 100 |
| MERS-CoV | < 1.1 | > 25 | > 22.7 | ||
| 11e | 2-((3,5-dichlorophenyl)amino)-5-hydroxy | SARS-CoV-2 | < 0.25 | > 25 | > 100 |
| MERS-CoV | < 1.1 | > 25 | > 22.7 | ||
| 1a | 7-chloro-2-((3,5-dichlorophenyl)amino) | SARS-CoV-2 | 0.23 | > 25 | > 108.7 |
| 2a | N-acetyl derivative of 1a | SARS-CoV-2 | 0.54 | > 25 | > 46.3 |
| 2b | N-acetyl derivative of 1b | SARS-CoV-2 | 0.99 | > 25 | > 25.3 |
Table 2: Antiviral Activity of 4-Thioquinazoline Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | EC50 (µg/mL) - Curative | EC50 (µg/mL) - Protective |
| M2 | - | 138.1 |
| M6 | - | 154.8 |
| Ribavirin (Control) | 436.0 | 436.0 |
Table 3: Antiviral Activity of Quinazolinone Derivatives against Zika Virus (ZIKV) and Dengue Virus (DENV)
| Compound | Target Virus | Cell Line | EC50 (nM) |
| 22 | ZIKV-FLR | Vero | 900 |
| 27 | ZIKV-FLR | Vero | 180 |
| 47 | ZIKV-FLR | Vero | 210 |
| 27 | ZIKV-FLR | U87 | 100 |
| 22 | ZIKV-FLR | C6/36 | 770 |
| 27 | ZIKV-FLR | C6/36 | 230 |
| 47 | ZIKV-FLR | C6/36 | 230 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to host cells (CC50).
Materials:
-
96-well microplates
-
Host cells (e.g., Vero, HeLa, MDCK)
-
Complete cell culture medium
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound compounds in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay is used to determine the concentration of the compound that inhibits viral replication by 50% (EC50).
Materials:
-
24-well or 48-well plates
-
Confluent monolayer of susceptible host cells
-
Virus stock with a known titer
-
This compound compounds
-
Serum-free medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the this compound compounds in serum-free medium.
-
In a separate plate, mix the compound dilutions with a standardized amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium to each well.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
RT-qPCR Based Antiviral Assay
This method quantifies the reduction in viral RNA levels in the presence of the test compound.
Materials:
-
Host cells and virus
-
This compound compounds
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)
-
Primers specific for a viral gene and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Infect host cells with the virus in the presence of various concentrations of the this compound compounds.
-
After a suitable incubation period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform real-time qPCR using primers for the target viral gene and the host housekeeping gene.
-
The quantification cycle (Cq) values are used to determine the relative expression of the viral gene, normalized to the housekeeping gene.
-
Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces viral RNA levels by 50%.
Mechanisms of Action and Signaling Pathways
Novel this compound compounds have been shown to target various stages of the viral life cycle.
Inhibition of Viral Enzymes
-
HIV-1 Integrase: Some quinazolinone derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.
-
SARS-CoV-2 Main Protease (Mpro): Certain quinazolinone compounds have demonstrated inhibitory activity against the main protease of SARS-CoV-2, which is crucial for processing viral polyproteins.
Modulation of Host Signaling Pathways
-
NF-κB Signaling Pathway: The NF-κB signaling pathway is often manipulated by viruses to promote their replication and evade the host immune response. Some antiviral compounds may exert their effect by inhibiting virus-induced NF-κB activation.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the antiviral applications of this compound compounds.
Caption: General workflow for the discovery and evaluation of antiviral this compound compounds.
Caption: Potential mechanism of viral entry inhibition by this compound compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Virus entry: molecular mechanisms and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
Application Notes and Protocols for 4(3H)-Quinazolinone in Agrochemical Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a versatile and privileged structure in the development of novel agrochemical fungicides. Its derivatives have demonstrated a broad spectrum of activity against various phytopathogenic fungi. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of this compound-based fungicides.
Introduction
Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal and agrochemical research due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] In the context of agriculture, the development of new fungicides is crucial to combat plant diseases that threaten crop yield and quality.[5] The this compound core has been successfully incorporated into commercial fungicides, such as fluquinconazole, which effectively controls a range of fungal diseases by inhibiting ergosterol (B1671047) biosynthesis. This highlights the potential of this chemical class in developing new and effective crop protection agents.
Recent research has focused on the synthesis and biological evaluation of novel this compound derivatives, exploring the impact of various substitutions on their antifungal efficacy. These studies provide valuable insights into the structure-activity relationships (SAR) and potential mechanisms of action, paving the way for the rational design of more potent fungicidal compounds.
Data Presentation: Antifungal Activity of this compound Derivatives
The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of plant pathogenic fungi. The data is compiled from recent research articles and presented for easy comparison.
Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Selected this compound Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| I₂₅ | Botrytis cinerea | 0.76 | |
| 6c | Sclerotinia sclerotiorum | 2.46 | |
| 6c | Pellicularia sasakii | 2.94 | |
| 6c | Fusarium graminearum | 6.03 | |
| 6c | Fusarium oxysporum | 11.9 | |
| 66 | Fusarium graminearum | 0.76 | |
| 66 | Botrytis cinerea | 1.65 |
EC₅₀: The half maximal effective concentration.
Table 2: In Vitro Antifungal Activity (Inhibition Rate %) of Pyrazol-Quinazolinone Compounds
| Compound ID | Target Fungus | Concentration (mg/L) | Inhibition Rate (%) | Reference |
| 2c | Fusarium oxysporum f. sp. Niveum | 300 | 62.42 | |
| 2a | Rhizoctonia solani AG1 | 300 | Not specified, but noted as effective | |
| 2b | Rhizoctonia solani AG1 | 300 | Not specified, but noted as effective | |
| 2c | Fusarium verticillioides | 300 | Better than 2a and 2b | |
| 2d | Fusarium verticillioides | 300 | Better than 2a and 2b |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound-based fungicides.
Protocol 1: General Synthesis of 2-Substituted-4(3H)-quinazolinones via Microwave Irradiation
This protocol is based on the efficient synthesis of quinazolin-4-(3H)-one derivatives.
Materials:
-
Substituted anthranilic acid (1 mmol)
-
Formamide (1 mmol)
-
Microwave reactor
-
Erlenmeyer flask (25 mL)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve 1 mmol of the appropriate substituted anthranilic acid in 1 mmol of formamide.
-
Place the flask in a microwave reactor.
-
Irradiate the mixture at 400 W for 20 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Add cold ethanol to the reaction mixture to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-4(3H)-quinazolinone.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the PDA medium to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, 300 mg/L). For the control, add an equivalent volume of DMSO.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Seal the Petri dishes with parafilm and incubate them at 25-28 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Determine the EC₅₀ value for each compound by probit analysis of the inhibition data at different concentrations.
Visualizations
Logical Workflow for Fungicide Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound-based fungicides.
Caption: Workflow for this compound fungicide discovery.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While various mechanisms may be at play, a key proposed mode of action for some fungicidal quinazolinones, like fluquinconazole, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by quinazolinones.
References
- 1. Recent advances in this compound syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Niementowski Synthesis of 4(3H)-Quinazolinone
Welcome to the technical support center for the Niementowski synthesis of 4(3H)-quinazolinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Niementowski synthesis of this compound?
The Niementowski quinazoline (B50416) synthesis is a chemical reaction that involves the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines, also known as 4(3H)-quinazolinones[1]. It is a widely used method for forming the 3H-quinazolin-4-one ring system[2].
Q2: Why am I getting a low yield in my Niementowski synthesis?
Low yields in the conventional Niementowski synthesis are often attributed to the harsh reaction conditions required, such as high temperatures and long reaction times[2]. These conditions can lead to the formation of side products and the degradation of starting materials or the desired product[3]. Incomplete reactions are also a common cause of low yields[4].
Q3: How can I improve the yield of my reaction?
Several strategies can be employed to improve the yield:
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Microwave-Assisted Synthesis: This is one of the most effective methods for increasing yield and significantly reducing reaction time compared to conventional heating.
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Catalysis: The use of catalysts, such as solid-supported acids like montmorillonite (B579905) K-10 or various organic clays, can enhance reaction rates and improve yields, particularly in solvent-free conditions.
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Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and solvent can have a substantial impact on the yield.
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Purity of Starting Materials: Ensuring the high purity of your anthranilic acid and amide is crucial, as impurities can lead to unwanted side reactions.
Q4: What are common side products in this synthesis?
The formation of polymeric materials and byproducts from the incomplete cyclization of intermediates are common issues, especially under high temperatures. The specific side products can vary depending on the reactants and conditions used.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield with Conventional Heating
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the temperature is maintained between 130-150°C for conventional heating methods. | Drive the reaction to completion and increase the yield of the desired product. |
| Thermal Degradation | If TLC shows product formation followed by decomposition, reduce the reaction temperature or time. Consider switching to a lower boiling point solvent if applicable. | Minimize the degradation of the product and improve the isolated yield. |
| Sub-optimal Reactant Ratio | An excess of the amide (e.g., 5 equivalents of formamide) can act as a fusion accelerator and drive the reaction forward. | Increased conversion of the limiting reagent (anthranilic acid) to the product. |
| Inefficient Heat Transfer | Ensure uniform heating of the reaction mixture with efficient stirring. | Consistent reaction temperature throughout the mixture, leading to a more uniform reaction and potentially higher yield. |
Issue 2: Low Yield or Reaction Failure with Microwave Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Microwave Parameters | Optimize the microwave power and irradiation time. A typical starting point is 60W for 20 minutes. Monitor the temperature to avoid overheating, which can lead to decomposition. | Achieve a balance between rapid reaction and minimal side product formation, maximizing the yield. |
| Solvent Choice | For microwave synthesis, solvent-free conditions or the use of a high-boiling, microwave-transparent solvent like acetic acid can be effective. | Improved energy absorption by the reactants, leading to faster and more efficient conversion. |
| Lack of Catalyst | The addition of a solid-supported catalyst like montmorillonite K-10 can significantly improve yields in microwave-assisted, solvent-free reactions. | Catalyze the cyclization step, leading to higher yields in shorter reaction times. |
Data Presentation: Comparative Yields
The following tables summarize quantitative data from various studies to help in selecting optimal reaction conditions.
Table 1: Conventional Heating vs. Microwave Irradiation
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Anthranilic acid, Formamide | Conventional | 130-150 | 6 h | - | |
| Substituted anthranilic acid, Amide | Conventional | Reflux | 1.5 h | Varies | |
| Anthranilic acid, Formamide | Microwave | - | 20 min | - | |
| Substituted anthranilic acid, Amide | Microwave (140W) | - | 10 min | Higher than conventional | |
| 5-benzyloxy-4-methoxy-2-aminobenzamide, Formamide | Microwave (300W) | - | 5 min | 87 |
Table 2: Effect of Catalyst on Yield in Microwave-Assisted Synthesis (Solvent-Free)
| Reactants | Catalyst | Time | Yield (%) | Reference |
| Anthranilic acids, Formamide | Acidic Alumina | 4 min | Good | |
| Anthranilic acids, Formamide | Silica (B1680970) Gel | 4 min | Good | |
| Anthranilic acids, Formamide | Montmorillonite K-10 | 4 min | Best | |
| Anthranilic acid, Formamide | Red Clay | - | Excellent | |
| Anthranilic acid, Formamide | Black Clay | - | Excellent | |
| Anthranilic acid, Formamide | White Clay | - | Good |
Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis
This protocol is a general guideline for the traditional synthesis method.
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Reactant Mixture: In a round-bottom flask, combine anthranilic acid (1 equivalent) and the desired amide (e.g., formamide, 5 equivalents).
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Heating: Heat the mixture to 130-150°C with constant stirring.
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Reaction Time: Maintain the temperature for approximately 6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Niementowski Synthesis
This protocol provides a general method for improving yields and reducing reaction times.
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Reactant Mixture: In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and the amide (e.g., formamide, 5 equivalents). For catalyzed reactions, add the catalyst (e.g., montmorillonite K-10) at this stage.
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Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 60W) for a specified time (e.g., 20 minutes). The temperature can also be controlled (e.g., 150°C).
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Work-up: After irradiation, cool the reaction vessel. Add a suitable solvent to dissolve the product and filter to remove any solid catalyst.
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Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
Caption: Proposed reaction mechanism for the Niementowski synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the Niementowski synthesis.
References
Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4(3H)-quinazolinone from anthranilic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.
Issue 1: Low Yield of this compound
Q1: My reaction has a low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound from anthranilic acid, typically via the Niementowski reaction with formamide (B127407), can be attributed to several factors, including incomplete reaction, degradation of starting materials, and the formation of side products.
Potential Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increasing the reaction temperature can also drive the reaction forward, but must be done cautiously to avoid degradation.[1]
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Suboptimal Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition.
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Inappropriate Stoichiometry: An incorrect ratio of anthranilic acid to formamide can affect the yield.
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Solution: An excess of formamide is often used to drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[2]
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Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product. See the dedicated FAQ section on specific side reactions below for more details.
Issue 2: Presence of Impurities and Difficulty in Purification
Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?
A: The presence of multiple impurities is a common challenge, especially in the conventional high-temperature Niementowski reaction. The main impurities are typically unreacted starting materials, intermediates, and side-reaction products.
Common Impurities:
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Unreacted Anthranilic Acid: Can be removed by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate solution) to form the water-soluble salt.
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N-Formylanthranilic Acid: This is a key intermediate in the reaction. If the cyclization is incomplete, this intermediate will remain in the product mixture.
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2,4(1H,3H)-Quinazolinedione: This side product can form if there are urea (B33335) impurities in the formamide or if the formamide degrades to ammonia (B1221849) and carbon dioxide, which can then react with anthranilic acid.
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2-(4-oxoquinazolin-3(4H)-yl)benzoic acid: This is a dimer formed from the self-condensation of anthranilic acid.
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Polymeric materials: High temperatures can lead to the formation of insoluble polymeric byproducts.
Purification Strategies:
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Recrystallization: This is a highly effective method for purifying this compound. Common solvent systems include ethanol/water and ethyl acetate/hexane.
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Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity can be effective.
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Acid-Base Extraction: Since this compound has a weakly acidic N-H proton, it can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous base. The product can then be precipitated by acidifying the aqueous layer.
Frequently Asked Questions (FAQs)
Q3: What is the most common side reaction in the synthesis of this compound from anthranilic acid and formamide?
A: One of the most significant side reactions, particularly at elevated temperatures, is the decarboxylation of the starting material, anthranilic acid . Anthranilic acid can decarboxylate when heated above its melting point (around 145°C) to form aniline (B41778) and carbon dioxide. Aniline can then potentially react with formamide to form other byproducts, reducing the overall yield of the desired quinazolinone.
Q4: Can an intermediate, N-formylanthranilic acid, accumulate and cause issues?
A: Yes, N-formylanthranilic acid is a key intermediate in the reaction pathway. The reaction proceeds through the initial formylation of the amino group of anthranilic acid, followed by cyclization. If the reaction conditions (e.g., temperature, time) are insufficient for the final cyclization step, N-formylanthranilic acid can accumulate as a major component of the crude product.
Q5: I have identified a significant amount of a higher molecular weight byproduct. What could it be?
A: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid . This dimer is formed through a self-cyclization reaction of anthranilic acid, where one molecule of anthranilic acid reacts with a formed quinazolinone intermediate.
Q6: Can the formamide reagent itself lead to side reactions?
A: Yes, formamide can undergo thermal decomposition at high temperatures (typically above 180°C), producing ammonia and carbon monoxide, with traces of hydrogen cyanide. These degradation products can lead to the formation of undesired byproducts. For instance, the in-situ formation of ammonia and carbon dioxide could potentially lead to the formation of 2,4(1H,3H)-quinazolinedione .
Quantitative Data Summary
The yield of this compound and the formation of side products are highly dependent on the reaction conditions. The following table summarizes typical yields under different synthetic protocols.
| Method | Reagents | Temperature (°C) | Time | Yield of this compound (%) | Reference |
| Conventional Heating | Anthranilic acid, Formamide | 150-160 | 8 hours | 61 | |
| Conventional Heating | Anthranilic acid, Formamide | 130-135 | 2 hours | 72-96 | |
| Microwave Irradiation | Anthranilic acid, Formamide | - | 5 min (30% power) + 5 min (30% power) | 87 | |
| Microwave Irradiation | Anthranilic acid, Formamide, Montmorillonite K-10 | - | - | High (qualitative) |
Note: The quantitative data for side products is often not reported in the literature, with reports typically focusing on optimizing the yield of the desired product.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
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In a round-bottom flask, mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).
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Heat the mixture on a sand bath at 150-160°C for 8 hours.
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Allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into crushed ice with stirring.
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Filter the resulting precipitate, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from methanol (B129727) to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
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In a microwave-safe beaker, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g, ~20 mL).
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Cover the beaker with a funnel.
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Place the beaker in a microwave oven and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.
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Allow the mixture to stand for 15 minutes.
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Irradiate again at 30% power for an additional 5 minutes.
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After cooling, add crushed ice to the beaker and stir.
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Filter the precipitate, wash with cold water, and dry.
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Recrystallize from methanol for further purification.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4(3H)-quinazolinone derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques.
General FAQs
Q1: What is the most effective method to purify this compound derivatives? A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[1] For initial purification and removal of baseline impurities, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.[2] Column chromatography is highly effective for separating compounds with different polarities.[1] For achieving very high purity (>99%) or separating closely related analogues, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]
Q2: How can I identify the common impurities in my this compound sample? A2: Common impurities often stem from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.
Q3: My purified this compound is still showing impurities by TLC/HPLC. What should I do? A3: If minor impurities persist after the initial purification, a second purification step using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can enhance purity. Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling. | - Too much solvent was used.- The chosen solvent is not suitable. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility. |
| An oily product forms instead of crystals. | - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated, or cooling is too rapid.- Presence of impurities hindering crystal lattice formation. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.- Consider a preliminary purification by column chromatography to remove impurities before recrystallization. |
| Low yield of recrystallized product. | - The compound has high solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used for dissolution.- Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Colored impurities remain in the final product. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before cooling. |
FAQs: Recrystallization
Q1: How do I choose a suitable solvent for recrystallization? A1: An ideal solvent should dissolve the this compound derivative completely at its boiling point but only sparingly at room temperature or below. It is recommended to perform small-scale solubility tests with various common solvents like ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures such as ethanol/water to find the optimal one.
Q2: What is a two-solvent recrystallization, and when should I use it? A2: A two-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics. This method uses a pair of miscible solvents: one in which the compound is soluble and another in which it is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then cooled to induce crystallization.
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.
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Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound fully dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Caption: A generalized workflow for the purification of this compound derivatives by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC. If the Rf values are too high, decrease the eluent polarity. If too low, increase the polarity.- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica (B1680970) gel by weight.- Repack the column, ensuring the silica gel is uniform and free of air bubbles or cracks. |
| Compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate mixture. |
| Cracking of the silica gel bed. | - The column ran dry.- Heat generated from the interaction of a polar solvent with the silica gel. | - Always keep the solvent level above the top of the silica gel.- When switching to a more polar solvent system, do so gradually to avoid generating heat that can cause cracking. |
| Tailing of peaks in collected fractions. | - The compound is interacting with active sites on the silica gel.- The compound is sparingly soluble in the mobile phase. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds.- Choose a solvent system in which the compound has better solubility. |
FAQs: Column Chromatography
Q1: How do I select the right solvent system (eluent) for column chromatography? A1: The ideal eluent is determined by running Thin Layer Chromatography (TLC) first. A good solvent system will give your target this compound derivative an Rf value of approximately 0.2-0.4. A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.
Q2: What is the difference between isocratic and gradient elution? A2: In isocratic elution, the composition of the mobile phase remains constant throughout the separation. In gradient elution, the polarity of the mobile phase is gradually increased over time. Gradient elution is useful for separating complex mixtures with components of widely varying polarities.
Experimental Protocol: Flash Column Chromatography
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
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Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.
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Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, sample-adsorbed silica to the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture in larger quantities than analytical HPLC.
Troubleshooting Guide: Preparative HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Asymmetric or broad peaks. | - Column overloading.- Inappropriate mobile phase.- Column degradation. | - Reduce the injection volume or the concentration of the sample.- Optimize the mobile phase composition, including pH and solvent strength.- Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. |
| Poor resolution between peaks. | - The mobile phase composition is not optimal.- The column is not suitable for the separation. | - Adjust the gradient slope or the isocratic composition of the mobile phase.- Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size. |
| High backpressure. | - Blockage in the system (e.g., frit, column).- High mobile phase viscosity.- High flow rate. | - Filter the sample and mobile phase.- Reverse flush the column (if recommended by the manufacturer).- Use a less viscous mobile phase or operate at a higher temperature.- Reduce the flow rate. |
FAQs: Preparative HPLC
Q1: When should I use preparative HPLC instead of flash column chromatography? A1: Preparative HPLC is advantageous when very high purity (>99%) is required, or when separating isomers or compounds with very similar polarities that are difficult to resolve by flash chromatography. It is also suitable for smaller quantities of material, from micrograms to grams.
Q2: What is the difference between normal-phase and reverse-phase HPLC? A2: In normal-phase HPLC, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar. In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol mixtures). Reverse-phase HPLC is more commonly used for the purification of quinazolinone derivatives.
Experimental Protocol: Preparative Reverse-Phase HPLC
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Column: Use a C18 reverse-phase preparative column.
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Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
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Method Development: Develop a suitable gradient elution method at an analytical scale first. A typical gradient might run from 10% B to 90% B over 20-30 minutes.
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Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.
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Sample Preparation: Dissolve the crude this compound derivative in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
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Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute, guided by the detector signal.
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Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Caption: A typical workflow for the purification of this compound derivatives using preparative HPLC.
Data Summary
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Initial Purity (%) | 85 | 85 | 85 |
| Final Purity (%) | 95-98 | 95-99 | >99 |
| Typical Yield (%) | 60-80 | 50-75 | 70-90 |
| Scale | mg to kg | mg to kg | µg to g |
| Cost | Low | Medium | High |
| Time | Short | Medium | Long |
Data compiled from a representative example.
Table 2: Example Solvent Systems for Column Chromatography of this compound Derivatives
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 2:1) | General purpose for moderately polar quinazolinones. | A good starting point for method development. Adjust the ratio based on TLC results. |
| Dichloromethane / Methanol | For more polar quinazolinone derivatives. | Can be effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems. |
| Petroleum Ether / Ethyl Acetate | An alternative to hexane/ethyl acetate. | Often used interchangeably with hexane. |
Table 3: Exemplary HPLC Method Parameters for Quinazolinone Derivatives
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm for analytical; larger for preparative) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1 mL/min (analytical) |
| Detection | UV at 254 nm |
These are typical starting conditions and may require optimization for specific this compound derivatives.
References
Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4(3H)-quinazolinones. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4(3H)-quinazolinones, providing potential causes and actionable solutions.
Issue 1: Consistently Low Reaction Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 4(3H)-quinazolinone synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a moderate increase in the reaction temperature to enhance the reaction rate.[1]
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Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.
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Solution: Ensure that starting materials, such as 2-aminobenzamide (B116534) or anthranilic acid, are pure and dry; recrystallize if necessary.[1] The solvent can significantly influence the reaction's success. Polar aprotic solvents like DMSO or DMF are often effective.[1][2] A solvent screening may be necessary to identify the optimal medium for your specific substrates.
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Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[1]
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Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.
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Catalyst Issues: If a catalyst is used, its activity is crucial.
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Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be required. For iodine-catalyzed reactions, ensure the reaction is heated appropriately (e.g., 100-120 °C) under an oxygen atmosphere.
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Troubleshooting Workflow for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Issue 2: Multiple Spots on TLC Plate, Indicating Impurities
Q2: I am observing multiple spots on my TLC plate. How can I identify and eliminate the impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is key to optimizing the reaction and purification process.
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Unreacted Starting Materials: One or more spots may correspond to your starting materials.
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Solution: Co-spot your reaction mixture with the starting materials on the same TLC plate to confirm. If starting materials are present, consider extending the reaction time or increasing the temperature.
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Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.
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Solution: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.
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Benzoxazinone (B8607429) Intermediate: When synthesizing from anthranilic acid and acetic anhydride (B1165640), the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.
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Solution: Ensure a sufficient amount of the amine source (e.g., ammonia (B1221849) from ammonium (B1175870) acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.
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Purification Strategies:
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Column Chromatography: For purification, column chromatography on silica (B1680970) gel is a common method. For highly polar compounds, a reverse-phase column might be necessary.
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Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: For quinazoline (B50416) derivatives with basic nitrogen atoms, acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basify the aqueous layer to precipitate the pure quinazolinone.
-
General Purification Workflow
Caption: A general workflow for the purification of 4(3H)-quinazolinones.
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to 4(3H)-quinazolinones?
A3: Several synthetic strategies exist for the preparation of 4(3H)-quinazolinones. The choice of method often depends on the available starting materials and the desired substitution pattern.
-
Niementowski Synthesis: This is a classical method involving the condensation of anthranilic acid with an amide at high temperatures (130–150 °C). Microwave irradiation has been used to improve yields and reduce reaction times for this synthesis.
-
From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes, often in a solvent like DMSO, is a widely used method.
-
Via Benzoxazinone Intermediate: A two-step approach where anthranilic acid is first cyclized with an anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired this compound. This is a versatile method for introducing substituents at the 3-position.
-
Modern Catalytic Methods: Various transition-metal-catalyzed (e.g., copper, iridium) and metal-free reactions have been developed for more efficient and milder syntheses. These can involve oxidative cyclizations, domino reactions, and couplings with different carbon and nitrogen sources.
Comparison of Common Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Common Conditions |
| Niementowski Synthesis | Anthranilic acid, Amide | High temperature, classical method | 130–150 °C, neat or with microwave irradiation |
| From 2-Aminobenzamide | 2-Aminobenzamide, Aldehyde | Direct condensation, good for 2-substitution | DMSO as solvent, heating |
| Via Benzoxazinone | Anthranilic acid, Anhydride, Amine | Two-step, versatile for 3-substitution | Step 1: Acetic anhydride, heat. Step 2: Amine, heat |
| Iodine-Catalyzed | 2-Aminobenzaldehydes, Benzylamines | Transition-metal-free, good to excellent yields | I₂, O₂, 100-120 °C |
Q4: How do I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on the microwave-assisted synthesis from anthranilic acid.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is sensitive to water and should be used immediately in the next step.
Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one
-
Reaction Setup: Mix the crude 2-methyl-4H-3,1-benzoxazin-4-one with aqueous ammonia in a microwave-safe vessel. A solid support can be used to improve the reaction.
-
Reaction Conditions: Irradiate the mixture with microwaves for a selected period.
-
Work-up and Purification: After the reaction, remove the solvent under vacuum. The residue can be extracted with methanol (B129727) and purified by HPLC or recrystallization to obtain the final product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of catalytic conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | K₂CO₃ | CH₃CN | Room Temp | 56 |
| 2 | CuI | Cs₂CO₃ | CH₃CN | Room Temp | 65 |
| 3 | CuI | DBU | CH₃CN | Room Temp | 73 |
| 4 | CuI | Et₃N | CH₃CN | Room Temp | 42 |
| 5 | CuI | DBU | DMSO | Room Temp | 89 |
| 6 | CuBr | DBU | DMSO | Room Temp | 82 |
| 7 | CuCl | DBU | DMSO | Room Temp | 78 |
| 8 | Cu(OAc)₂ | DBU | DMSO | Room Temp | 67 |
| 9 | CuI | DBU | DMF | Room Temp | 85 |
| 10 | CuI | DBU | NMP | Room Temp | 81 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (B81097) (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported. The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.
References
Overcoming poor solubility of 4(3H)-quinazolinone compounds
Technical Support Center: 4(3H)-Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: The poor water solubility of many this compound derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This makes it difficult for water molecules to surround and dissolve the compound, resulting in limited aqueous solubility. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability.[1][2][3]
Q2: What is the first step I should take when my this compound compound fails to dissolve in aqueous buffer for an in vitro assay?
A2: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.[4][5] For particularly stubborn compounds, gentle warming (37-60°C) and ultrasonication can aid dissolution. When diluting this stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation. If precipitation still occurs, it indicates that the final concentration exceeds the compound's solubility limit in the final solvent mixture.
Q3: My compound precipitates upon dilution from a DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." You can address this with several strategies:
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Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can increase solubility.
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Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility. Pre-incubating the compound with the cyclodextrin (B1172386) before final dilution can be effective.
Q4: How do pH adjustments affect the solubility of this compound compounds?
A4: The this compound scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For example, gefitinib (B1684475), a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized. Conversely, its solubility decreases significantly at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.
Troubleshooting Guide: From Benchtop to Preclinical Models
This guide provides solutions to specific problems you may encounter during your research.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution. |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before use. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium leads to variable effective concentrations. | Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from FAQ A3 (co-solvents, surfactants, cyclodextrins). Consider if the compound is binding to plastics or interacting with media components. |
| Potent in vitro activity, but poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. | Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve dissolution rate and bioavailability. |
Solubility Enhancement Strategies & Data
For compounds intended for in vivo use, more advanced formulation strategies are often necessary. The table below summarizes several common techniques and provides representative data for quinazolinone-based drugs like Lapatinib, Gefitinib, and Erlotinib.
| Technique | Mechanism of Action | Example Application & Result |
| Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate. | Lapatinib methanesulfonate (B1217627) salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base. |
| Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state. | A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate compared to the pure drug. |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing the surface area for dissolution according to the Noyes-Whitney equation. | Nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times compared to ordinary liposomes. |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug (guest), increasing its apparent water solubility. | An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in the GI tract, presenting the drug in a solubilized state for absorption. | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the this compound compound and the carrier are fully soluble.
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate the dissolution rate compared to the unformulated drug.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This method is used to produce drug nanoparticles, significantly increasing the surface area for dissolution.
-
Preparation of Pre-suspension: Disperse the micronized this compound compound in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.
-
High-Shear Mixing: Subject the pre-suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform, coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. This process forces the suspension through a tiny gap at very high pressure, causing cavitation and shear forces that break down the drug microparticles into nanoparticles.
-
Cycling: Repeat the homogenization cycle multiple times (e.g., 10-20 cycles) until the desired particle size distribution is achieved. Monitor particle size using a dynamic light scattering (DLS) instrument.
-
Collection: Collect the final nanosuspension. It can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.
Diagrams and Workflows
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// Edges start -> in_vitro; start -> in_vivo; in_vitro -> dmso; dmso -> dilution; dilution -> precip; precip -> success [label=" No"]; precip -> troubleshoot [label=" Yes"]; troubleshoot -> mitigation; in_vivo -> formulation; formulation -> strategies; strategies -> proceed_vivo; } dot Caption: Decision workflow for addressing solubility issues.
// Nodes drug [label="Drug + Carrier\n(e.g., PVP K30)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Organic Solvent\n(e.g., Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Complete Dissolution\n(Clear Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; evap [label="Rotary Evaporation\n(Solvent Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; film [label="Dry Film Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; vac [label="Vacuum Drying\n(Remove Residual Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; powder [label="Solid Dispersion Powder\n(Amorphous Drug)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges drug -> dissolve; solvent -> dissolve; dissolve -> evap; evap -> film; film -> vac; vac -> powder; } dot Caption: Experimental workflow for solid dispersion preparation.
// Nodes EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Quin [label="this compound Inhibitor\n(e.g., Gefitinib, Erlotinib)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges EGFR -> Ras [label=" ATP"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Quin -> EGFR [arrowhead=tee, style=dashed, color="#EA4335", label=" Blocks\nATP Binding"]; } dot Caption: EGFR signaling pathway and inhibition mechanism.
References
- 1. AU2021106686A4 - Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique - Google Patents [patents.google.com]
- 2. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: By-product Formation in One-Pot 4(3H)-Quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the one-pot synthesis of 4(3H)-quinazolinones. The information is designed to help you identify and minimize the formation of unwanted by-products, thereby improving the yield and purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for one-pot 4(3H)-quinazolinone synthesis?
A1: The most prevalent starting materials for one-pot synthesis of 4(3H)-quinazolinones include anthranilic acid, isatoic anhydride, 2-aminobenzamides, and 2-aminobenzonitriles. The choice of starting material often depends on the desired substitution pattern of the final product and the specific reaction conditions to be employed.
Q2: What are the general types of by-products observed in these syntheses?
A2: By-products in this compound synthesis can generally be categorized as:
-
Isomeric impurities: Formation of structurally related isomers, such as quinazolines when the desired product is a quinazolinone.
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Incompletely cyclized intermediates: Unreacted starting materials or partially reacted intermediates that have not undergone the final ring-closure step.
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Products from side reactions: Molecules formed from undesired reactions of the starting materials or intermediates with the reagents or solvent.
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Degradation products: Resulting from the decomposition of starting materials, intermediates, or the final product under harsh reaction conditions.
Q3: How can I monitor the progress of my reaction to detect by-product formation early?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of your reaction. By running a TLC at different time points, you can visualize the consumption of starting materials, the formation of the desired product, and the appearance of any new spots which may indicate by-products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the relative amounts of product and by-products.
Q4: Are there "greener" synthesis methods that can help reduce by-product formation?
A4: Yes, several modern synthetic strategies focus on environmentally friendly approaches that can also minimize waste and by-product formation. Microwave-assisted synthesis, particularly under solvent-free conditions, has been shown to be highly efficient, often leading to shorter reaction times and higher yields of the desired product.[1] Multicomponent reactions are also considered "green" as they improve atom economy by combining multiple starting materials in a single step.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4(3H)-quinazolinones, with a focus on by-product formation.
Problem 1: Low Yield of the Desired this compound Product
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature.- Consider using microwave irradiation to accelerate the reaction.[1] | Increased conversion of starting materials to the desired product. |
| Suboptimal Catalyst | - Screen different catalysts (e.g., Lewis acids, transition metals).- For specific syntheses, iodine or copper-based catalysts have shown high efficacy. | Enhanced reaction rate and selectivity, leading to a higher yield. |
| Formation of Stable By-products | - Adjust the stoichiometry of the reactants. An excess of one reactant can sometimes favor a side reaction.- Modify the reaction pH; acidic or basic conditions can influence the reaction pathway. | Minimized formation of unwanted by-products, thereby increasing the relative yield of the desired product. |
| Degradation of Starting Materials or Product | - Employ milder reaction conditions (e.g., lower temperature).- Use a high-boiling point, inert solvent to prevent side reactions. | Preservation of the integrity of reactants and the final product. |
Problem 2: Presence of a Significant Amount of an Unidentified Impurity
| Analytical Approach | Information Gained |
| Thin-Layer Chromatography (TLC) | A quick qualitative assessment of the number of components in the reaction mixture. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative data on the purity of the product and the relative amounts of by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the structural elucidation of both the main product and any significant impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product and helps in identifying the molecular formula of unknown by-products. |
¹H NMR Chemical Shifts for Common Structures in Quinazolinone Synthesis
| Compound | H2 (ppm) | H4 (ppm) | Other Aromatic Protons (ppm) |
| Quinazoline (B50416) | ~9.4 | ~9.8 | 7.6 - 8.2 |
| This compound | ~8.2 | - | 7.3 - 8.3 |
Note: Chemical shifts are approximate and can vary based on substitution and the solvent used.[1]
III. By-product Formation in Specific One-Pot Syntheses
A. Niementowski Reaction (from Anthranilic Acid and Amides)
The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones. However, it can be prone to the formation of by-products, particularly under certain conditions.
Common By-product: 4-Oxo-3,4-dihydroquinazoline (a quinazoline isomer).
Conditions Favoring By-product Formation:
-
Sub-optimal pH of the reaction mixture.
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Inappropriate stoichiometry of reactants.
Troubleshooting:
-
Adjust pH: The reaction pathway can be influenced by acidic or basic conditions. Careful control of the pH can help favor the formation of the desired quinazolinone.[1]
-
Excess Formamide: In reactions using formamide, using an excess of this reagent can favor the formation of the desired quinazolinone over the quinazoline by-product.[1]
This protocol is adapted from a solvent-free approach that has been shown to improve yields and reduce reaction times.
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix anthranilic acid and a molar excess of formamide.
-
Place the vessel in the microwave reactor and irradiate at a set power and temperature for a specified time (e.g., 150-170°C for 10-20 minutes). The optimal conditions should be determined empirically for each specific substrate.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
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Collect the precipitate by filtration.
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Wash the solid with cold ethanol (B145695) and dry under vacuum to obtain the pure this compound product.
B. Synthesis from 2-Aminobenzamide (B116534) and Aldehydes
This is a versatile one-pot method for preparing 2-substituted 4(3H)-quinazolinones.
Potential By-products:
-
Unreacted 2-aminobenzamide.
-
Dihydroquinazolinone intermediates that have not been fully oxidized.
Troubleshooting:
-
Oxidant Choice: The selection of an appropriate oxidant is crucial for the final dehydrogenation step to form the aromatic quinazolinone ring. Common oxidants include potassium permanganate, iodine, and tert-butyl hydroperoxide (TBHP). The efficiency of the oxidant can be temperature and solvent-dependent.
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion and the presence of dihydroquinazolinone intermediates.
This method utilizes a photocatalyst and a mild oxidant.
Materials:
-
2-aminobenzamide
-
tert-Butyl hydroperoxide (TBHP)
-
Blue LED light source
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.5 mmol) in methanol (20 mL).
-
Add fluorescein (10 mol%) and TBHP (2.0 mmol) to the mixture.
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Irradiate the reaction mixture with a blue LED light source at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-phenyl-4(3H)-quinazolinone.
Quantitative Data Summary
The following table summarizes the yields of 2-substituted 4(3H)-quinazolinones from the reaction of 2-aminobenzamide with various aldehydes under the visible light-induced conditions described above.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-4(3H)-quinazolinone | 89 |
| 4-Methylbenzaldehyde | 2-(p-Tolyl)-4(3H)-quinazolinone | 92 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4(3H)-quinazolinone | 95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4(3H)-quinazolinone | 86 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-4(3H)-quinazolinone | 85 |
Data extracted from a study on visible light-induced synthesis.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Pathway for this compound Synthesis
Caption: A simplified workflow of this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: By-product Formation in Niementowski Reaction
Caption: Simplified reaction scheme showing the formation of a quinazoline by-product.
References
Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone
Welcome to the technical support center for the analysis of 4(3H)-quinazolinone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What could be the cause?
A1: The presence of unexpected peaks in the ¹H NMR spectrum of this compound can arise from several factors:
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Tautomerism: this compound can exist in tautomeric forms, most commonly the amide and imidic acid forms.[1][2] In solution, a dynamic equilibrium between these tautomers can lead to the appearance of two distinct sets of signals. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[1]
-
Impurities: Residual starting materials, byproducts from the synthesis, or solvents used during purification are common sources of extra peaks.[3] It is advisable to compare the spectrum with known chemical shifts of potential impurities.
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Degradation: The compound may have degraded due to factors like excessive heat, or harsh acidic or basic conditions during the experiment.[3]
Q2: The N-H proton signal in my spectrum is very broad or not visible. Is this normal?
A2: Yes, this is a common observation for 4(3H)-quinazolinones. The proton on the N-3 position is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆) or with other exchangeable protons. This exchange process leads to significant broadening of the N-H signal, and in some cases, it may become so broad that it is indistinguishable from the baseline.
Q3: I am observing significant changes in my NMR spectrum when I change the solvent. Why is this happening?
A3: The solvent can have a profound effect on the NMR spectrum of this compound due to its influence on tautomeric equilibrium and hydrogen bonding.
-
Tautomeric Equilibrium: Polar aprotic solvents like DMSO can stabilize the keto (amide) form, while non-polar solvents may favor the enol (imidic acid) form. This shift in equilibrium will result in different sets of peaks and chemical shifts.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H and C=O groups of the quinazolinone, leading to changes in the electron density around the nuclei and thus altering their chemical shifts.
Q4: My baseline is noisy and I see some unusual, sharp, non-symmetrical peaks. What are these?
A4: These could be NMR artifacts, which are not related to your compound. Common artifacts include:
-
Quadrature images: These appear as peaks equidistant from the center of the spectrum and often have a distorted phase. They can be minimized by acquiring more transients.
-
Center glitches: An artifact at the exact center of the spectrum can occur due to slight imbalances in the detector.
-
Decoupling sidebands: In experiments involving heteronuclear decoupling, satellite peaks can sometimes appear.
It is recommended to consult a standard NMR troubleshooting guide to identify and mitigate such artifacts.
Troubleshooting Guide
Issue: Unexpected Peaks in the Spectrum
Issue: Peak Broadening or Absence of N-H Signal
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| H-2 | 8.10 - 8.40 | s | Characteristic singlet for the C-2 proton. |
| H-5 | 8.00 - 8.20 | d or dd | |
| H-6 | 7.40 - 7.60 | t or m | |
| H-7 | 7.70 - 7.90 | t or m | |
| H-8 | 7.50 - 7.70 | d or dd | |
| N-H | 11.0 - 12.7 | br s | Often broad and may exchange with D₂O. |
Note: Chemical shifts are approximate and can vary significantly with substitution.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core in DMSO-d₆
| Carbon | Chemical Shift Range (ppm) |
| C-2 | 145.0 - 150.0 |
| C-4 | 160.0 - 164.0 |
| C-4a | 120.0 - 122.0 |
| C-5 | 125.0 - 128.0 |
| C-6 | 126.0 - 128.0 |
| C-7 | 134.0 - 136.0 |
| C-8 | 126.0 - 128.0 |
| C-8a | 148.0 - 150.0 |
Note: These are typical ranges and are subject to change based on the substitution pattern.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution. For instance, adjust Z1 and Z2 shims to maximize the lock level.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. A minimum of 4-8 transients is recommended to improve the signal-to-noise ratio and minimize artifacts.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Protocol 2: D₂O Exchange Experiment
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample in a protic deuterated solvent like DMSO-d₆ or CD₃OD following Protocol 1.
-
-
D₂O Addition:
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
-
Re-acquisition:
-
Re-insert the sample into the spectrometer. It may be necessary to re-lock and re-shim.
-
Acquire another ¹H NMR spectrum.
-
-
Analysis:
-
Compare the two spectra. The signal corresponding to the exchangeable N-H proton should decrease in intensity or disappear completely in the spectrum acquired after the addition of D₂O.
-
References
Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-2-methylquinazolin-4(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-amino-2-methylquinazolin-4(3H)-one, which typically proceeds via a two-step reaction: the formation of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid, followed by its reaction with hydrazine (B178648) hydrate (B1144303).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1) | Incomplete reaction between anthranilic acid and acetic anhydride (B1165640). | - Ensure an excess of acetic anhydride is used.[1][2] - Optimize reaction time and temperature. Microwave-assisted synthesis can significantly reduce reaction time and improve yield.[3] - Consider using a catalyst if the reaction is sluggish. |
| Degradation of the product during workup. | - After the reaction, pour the mixture into ice-cold water to precipitate the product and minimize degradation.[3] - Recrystallize the crude product from a suitable solvent like ethanol (B145695) to improve purity.[3] | |
| Low Yield of 3-amino-2-methylquinazolin-4(3H)-one (Final Product) | Inefficient conversion of the benzoxazinone (B8607429) intermediate. | - Ensure the correct stoichiometry of hydrazine hydrate is used. - Optimize the reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. - The choice of solvent can be critical; ethanol is commonly used. |
| Side reactions. | - Add hydrazine hydrate cautiously to the solution of the benzoxazinone intermediate. - Maintain the recommended reaction temperature to avoid the formation of byproducts. | |
| Product is Impure (Contaminated with Starting Materials or Byproducts) | Incomplete reaction. | - As mentioned above, ensure sufficient reaction time and optimal conditions for both steps. |
| Inefficient purification. | - Recrystallization from ethanol is a common and effective method for purifying the final product. - If impurities persist, column chromatography may be necessary. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | - After cooling the reaction mixture, if the product does not precipitate, try adding ice-cold water to induce precipitation. |
| Oily product formation. | - If an oily product is obtained, it may be purified by column chromatography using a suitable eluent system like a mixture of ethanol and water. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-amino-2-methylquinazolin-4(3H)-one?
A1: The most common synthetic pathway involves two main steps. The first step is the thermal cyclization of anthranilic acid with acetic anhydride to produce the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. In the second step, this intermediate undergoes condensation with hydrazine hydrate to yield the final product, 3-amino-2-methylquinazolin-4(3H)-one.
Q2: What are the typical reaction conditions for the synthesis of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate?
A2: A mixture of anthranilic acid and acetic anhydride is typically heated. Conventional heating methods can be used, but microwave-assisted synthesis has been shown to be more efficient, often requiring shorter reaction times (17-22 minutes) and providing good to excellent yields.
Q3: What conditions are recommended for the conversion of the benzoxazinone intermediate to the final product?
A3: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is typically refluxed with hydrazine hydrate in a solvent like ethanol for several hours. The progress of the reaction should be monitored by TLC to determine the optimal reaction time.
Q4: How can I purify the final product, 3-amino-2-methylquinazolin-4(3H)-one?
A4: The most common method for purification is recrystallization from ethanol. After the reaction, the mixture is typically cooled, and the precipitated solid is filtered and then recrystallized. If the product is obtained as an oil or contains persistent impurities, column chromatography may be employed.
Q5: Are there greener synthetic methods available for this compound?
A5: Yes, microwave-assisted synthesis is considered a greener approach as it often leads to shorter reaction times, reduced energy consumption, and can result in higher yields and cleaner products.
Experimental Protocols
Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
-
Conventional Method: A mixture of anthranilic acid (30 g, 220 mmol) and acetic anhydride is prepared in ethanol (30 mL). The mixture is then heated under reflux until the reaction is complete (monitored by TLC).
-
Microwave-Assisted Method: A mixture of substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) is placed in a microwave tube. The mixture is heated under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature (120–150 °C). After completion, the excess solvent is distilled under reduced pressure, and the residue is poured into ice water. The resulting solid is then recrystallized from ethanol.
Synthesis of 3-amino-2-methylquinazolin-4(3H)-one (Final Product)
A solution of 2-methyl-4H-3,1-benzoxazin-4-one (3 g, 18.63 mmol) in 10 mL of ethanol is stirred for a few minutes. Hydrazine hydrate (0.91 mL, 18.63 mmol) is then cautiously added to the solution. The resulting mixture is refluxed for 7 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered and recrystallized from an appropriate solvent.
Visualizations
Caption: Synthetic workflow for 3-amino-2-methylquinazolin-4(3H)-one.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
Validation & Comparative
A Comparative Guide to Structure-Activity Relationships of 4(3H)-Quinazolinone Antibacterials
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. The 4(3H)-quinazolinone scaffold has emerged as a promising framework in this endeavor, with derivatives exhibiting potent activity against a range of clinically relevant pathogens. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of this compound antibacterials, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone core. Below are summary tables of minimum inhibitory concentrations (MIC) for representative compounds from two distinct classes: allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a) and inhibitors of DNA gyrase.
Table 1: SAR of 4(3H)-Quinazolinones as PBP2a Allosteric Inhibitors
This series of compounds demonstrates potent activity primarily against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to an allosteric site on PBP2a, which leads to the opening of the active site, making it susceptible to inhibition.[1][2]
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | MIC (μg/mL) vs. S. aureus ATCC 29213 | Reference |
| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | 2 | [3] |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | 0.25 | [3] |
| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 | [3] |
| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | 0.5 | |
| Inactive Analogue | 4-Nitrostyryl | 4-Hydroxyphenyl | Unsubstituted | >16 |
Higher MIC values indicate lower antibacterial activity.
Table 2: SAR of N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA Gyrase Inhibitors
This class of quinazolinones targets the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication. These compounds have shown activity against MRSA strains.
| Compound ID | R Group on Quinazolinone | IC50 vs. S. aureus GyrB (µM) | MIC vs. MRSA (µg/mL) | Reference |
| f1 | Unsubstituted | 1.21 | 4-8 | |
| f4 | 6-Chloro | 0.31 | >32 | |
| f14 | 6,8-Dichloro | 0.28 | >32 |
Lower IC50 and MIC values indicate higher potency.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antibacterial agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for quantifying the in vitro antibacterial activity of a compound.
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microtiter Plates:
-
Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a specific volume of the stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.
-
The final volume in each well after adding the bacterial inoculum should be 200 µL.
3. Controls:
-
Growth Control: Broth with bacterial inoculum but no test compound.
-
Sterility Control: Broth only.
-
Positive Control: A standard antibiotic with known activity against the test organism.
4. Incubation and Interpretation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Penicillin-Binding Protein 2a (PBP2a) Binding Assay
This assay is used to determine if a compound interacts with PBP2a, a key mechanism of resistance in MRSA.
1. Preparation of PBP2a:
-
Purified recombinant PBP2a is used for this assay.
-
To assess binding to the allosteric site, the active site of PBP2a can be saturated by pre-incubation with a high concentration of a β-lactam antibiotic like oxacillin.
2. Intrinsic Fluorescence Quenching:
-
The binding of a ligand to PBP2a can be monitored by the quenching of the intrinsic tryptophan fluorescence of the protein.
-
The assay is performed in a suitable buffer (e.g., phosphate-buffered saline).
-
Increasing concentrations of the test compound are added to a solution of PBP2a, and the change in fluorescence intensity is measured using a fluorometer.
3. Data Analysis:
-
The dissociation constant (Kd) can be calculated by fitting the fluorescence quenching data to a binding isotherm equation. This provides a quantitative measure of the binding affinity of the compound for PBP2a.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the SAR of this compound antibacterials.
Caption: Mechanism of synergistic action of 4(3H)-quinazolinones with β-lactams against MRSA.
Caption: A generalized workflow for the discovery and optimization of antibacterial agents.
References
- 1. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mpu.edu.mo [research.mpu.edu.mo]
- 3. Structure–Activity Relationship for the this compound Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4(3H)-quinazolinone
A Comparative Analysis of Synthetic Routes to 4(3H)-Quinazolinone
The this compound core is a prominent heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds of significant therapeutic interest.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The importance of this moiety in drug development has driven the exploration of diverse and efficient synthetic strategies for its construction.
This guide provides a comparative analysis of three primary synthetic routes to the this compound ring system: the classical Niementowski reaction, synthesis via a benzoxazinone (B8607429) intermediate, and a modern one-pot, three-component approach, often enhanced by microwave irradiation.
Route A: Niementowski Quinazolinone Synthesis
The Niementowski reaction is the most traditional method for preparing 4(3H)-quinazolinones, involving the thermal condensation of an anthranilic acid with an amide.[4][5] While historically significant, this method typically requires high temperatures (130–200°C) and can result in lengthy reaction times.
Caption: Niementowski Reaction Pathway.
Experimental Protocol: Classical Niementowski Synthesis
This protocol is a representative example of the classical thermal method.
-
Reactant Mixture: A mixture of anthranilic acid (10 mmol) and an excess of formamide (50 mmol) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated in an oil bath at 140-150°C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove excess formamide, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Route B: Synthesis via Benzoxazinone Intermediate
A highly versatile and common two-step method involves the initial cyclization of anthranilic acid to form a 2-substituted-1,3-benzoxazin-4-one intermediate. This intermediate is then reacted with an amine or ammonia (B1221849) source to yield the final quinazolinone. This approach often provides better yields and allows for greater diversity in the final product compared to the one-pot Niementowski reaction.
Caption: Two-Step Synthesis via Benzoxazinone.
Experimental Protocol: Green Synthesis Using a Deep Eutectic Solvent
This protocol utilizes a deep eutectic solvent (DES) as both the reaction medium and catalyst, representing a greener alternative.
-
DES Preparation: Choline chloride (0.05 mol) and urea (B33335) (0.1 mol) are mixed and heated at 90°C with stirring until a clear, homogeneous liquid is formed. The DES is then cooled to room temperature.
-
Step 1 (Benzoxazinone formation): Anthranilic acid (5 mmol) and acetic anhydride (6 mmol) are added to the prepared DES. The mixture is stirred and heated at 80°C until the reaction is complete, as monitored by TLC.
-
Step 2 (Quinazolinone formation): To the same reaction vessel containing the formed benzoxazinone, the desired primary amine (6 mmol) is added.
-
Reaction: The mixture is stirred at 80°C until the conversion is complete.
-
Isolation: The reaction mixture is poured into crushed ice. The solid precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is recrystallized from ethanol.
Route C: One-Pot, Three-Component Synthesis
Modern synthetic chemistry favors one-pot, multi-component reactions (MCRs) for their efficiency, atom economy, and reduced waste. The synthesis of 4(3H)-quinazolinones is well-suited to this approach, often involving the condensation of anthranilic acid, an orthoester (as a one-carbon source), and an amine. The use of microwave irradiation can dramatically accelerate these reactions.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent advances in this compound syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy
For researchers, scientists, and drug development professionals, a new frontier in therapeutic development is emerging with 4(3H)-quinazolinone derivatives. These compounds are demonstrating significant potential in anticancer and antimicrobial applications, in some cases outperforming established drugs. This guide provides a comprehensive comparison of the efficacy of these novel derivatives against existing therapies, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Efficacy: A Competitive Edge Against Established Treatments
Recent studies highlight the potent cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals that these compounds often exhibit comparable or superior activity to conventional chemotherapeutic agents such as doxorubicin (B1662922), sorafenib (B1663141), and etoposide (B1684455).
Notably, certain quinazolinone-azole hybrids and other derivatives have shown remarkable activity against liver (HepG-2), breast (MCF-7), and colon (HCT116) cancer cell lines.[1] For instance, one standout compound demonstrated a more potent IC50 value than both doxorubicin and sorafenib against the tested cell lines.[1] Another study reported a quinazoline-1,2,4-thiadiazole derivative exhibiting superior activity to etoposide across multiple cancer cell lines, with IC50 values ranging from 0.02 to 0.33 µM compared to etoposide's range of 0.17 to 3.34 µM.[1]
Below is a summary of the cytotoxic activity of selected this compound derivatives compared to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative 32 | A549 (Lung) | 0.02 ± 0.091 | [1] |
| MCF-7 (Breast) | 0.33 | [1] | |
| Colo-205 (Colon) | 0.15 | ||
| A2780 (Ovarian) | 0.21 | ||
| Etoposide (Existing Drug) | A549 (Lung) | 3.34 | |
| MCF-7 (Breast) | 1.35 | ||
| Colo-205 (Colon) | 0.17 | ||
| A2780 (Ovarian) | 2.12 | ||
| Quinazolinone Derivative 45 | HepG-2 (Liver) | 4.36 ± 0.3 | |
| HCT116 (Colon) | 7.34 ± 0.7 | ||
| Doxorubicin (Existing Drug) | HepG-2 (Liver) | >10 | |
| Quinazolinone Derivative 56 | HepG-2 (Liver) | 3.74 ± 0.14 | |
| MCF-7 (Breast) | 6.77 ± 0.27 | ||
| HCT116 (Colon) | 5.00 ± 0.20 | ||
| Doxorubicin (Existing Drug) | HepG-2 (Liver) | 5.21 ± 0.21 | |
| MCF-7 (Breast) | 8.12 ± 0.32 | ||
| HCT116 (Colon) | 6.33 ± 0.25 | ||
| Sorafenib (Existing Drug) | HepG-2 (Liver) | 4.89 ± 0.19 | |
| MCF-7 (Breast) | 7.54 ± 0.30 | ||
| HCT116 (Colon) | 5.88 ± 0.23 |
Antimicrobial Activity: A New Weapon Against Drug Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a spectrum of bacterial pathogens, with Minimum Inhibitory Concentrations (MICs) that are competitive with, and in some cases superior to, standard antibiotics like ampicillin.
Studies have demonstrated the broad-spectrum antimicrobial potential of these compounds. For instance, a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds exhibited potent activity against both bacterial and fungal strains. One of the most potent compounds showed MIC values in the range of 1–16 µg/mL against the tested microorganisms.
The following table summarizes the antimicrobial activity of representative this compound derivatives in comparison to ampicillin.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone Derivative 5a | E. coli | 1 | |
| S. aureus | 2 | ||
| P. aeruginosa | 8 | ||
| S. pyogenes | 4 | ||
| Ampicillin (Existing Drug) | E. coli | 4 | |
| S. aureus | 8 | ||
| P. aeruginosa | 16 | ||
| S. pyogenes | 8 | ||
| Quinazolinone Derivative 27 | S. aureus (MRSA) | ≤0.5 | |
| Vancomycin (Existing Drug) | S. aureus (MRSA) | 1-2 | |
| Linezolid (Existing Drug) | S. aureus (MRSA) | 1-4 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
MTT Assay for Cytotoxicity
The cytotoxic activity of the this compound derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the reference drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) (e.g., 150 µL), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the this compound derivatives against bacterial strains is typically determined using the broth microdilution method.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after overnight incubation.
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the this compound derivatives and the reference antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
Many anticancer this compound derivatives exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways are prominent targets.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis.
Conclusion
The data presented in this guide strongly suggest that this compound derivatives represent a promising class of therapeutic agents. Their potent anticancer and antimicrobial activities, often exceeding those of current standard-of-care drugs, warrant further investigation and development. The detailed experimental protocols provided herein offer a foundation for researchers to validate and expand upon these findings. As our understanding of the molecular mechanisms underlying their efficacy grows, so too will the potential for these compounds to translate into novel and effective treatments for a range of diseases.
References
In Vivo Validation of Anti-inflammatory 4(3H)-Quinazolinone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents. Numerous derivatives have been synthesized and evaluated for their in vivo efficacy, demonstrating significant potential to mitigate inflammatory responses. This guide provides an objective comparison of the in vivo performance of various this compound compounds, supported by experimental data from preclinical studies. Standard anti-inflammatory drugs, indomethacin (B1671933) and celecoxib, are used as benchmarks for comparison.
Comparative In Vivo Anti-inflammatory Activity
The most common in vivo model to assess the anti-inflammatory potential of this compound derivatives is the carrageenan-induced paw edema assay in rodents. This model mimics the acute inflammatory response. The efficacy of the compounds is typically measured as the percentage of edema inhibition compared to a control group.
2,3-Disubstituted this compound Derivatives
This class of quinazolinones has been extensively studied, with various substitutions at the 2 and 3 positions of the quinazolinone ring influencing their anti-inflammatory potency.
| Compound ID/Description | Dose (mg/kg) | Animal Model | Time Point (hours) | % Edema Inhibition | Reference Compound | % Edema Inhibition (Reference) |
| 2-Mercapto-3-(substituted anilide) derivatives | 50 | Rat | 2 | 50.3 - 112.1 (ED50) | Diclofenac Sodium | 112.2 (ED50) |
| Celecoxib | 84.3 (ED50) | |||||
| 2-Benzylamino-3-substituted derivatives (I, II, III) | Not Specified | Not Specified | Not Specified | More potent than Diclofenac Sodium | Diclofenac Sodium | Not Specified |
| 2-Phenyl-3-substituted derivatives (VIa, VIb) | Not Specified | Rat | Not Specified | Potent activity | Indomethacin | Not Specified |
2-Methyl-3-Substituted this compound Derivatives
Modifications at the 3-position of the 2-methyl-4(3H)-quinazolinone core have also yielded compounds with notable anti-inflammatory effects.
| Compound ID/Description | Dose (mg/kg) | Animal Model | Time Point (hours) | % Edema Inhibition | Reference Compound | % Edema Inhibition (Reference) |
| 2-Methyl-3-substituted dithiocarbamate (B8719985) derivatives (VA3, VA4) | Not Specified | Not Specified | Not Specified | More potent than Diclofenac Sodium | Diclofenac Sodium | Not Specified |
| 2-Methyl-3-substituted acetamide (B32628) derivative (11b) | Not Specified | Rat | Not Specified | Higher than Indomethacin | Indomethacin | Not Specified |
| 2-Methyl-3-substituted derivatives | 50 | Not Specified | Not Specified | 16.3 - 36.3 | Phenylbutazone | Not Specified |
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of this compound compounds are attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which are crucial for prostaglandin (B15479496) synthesis. Several this compound derivatives have been shown to be potent and, in some cases, selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
| Compound ID/Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl] derivative (Compound 4) | >100 | 0.33 | >303.0 |
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl] derivative (Compound 6) | >100 | 0.40 | >250.0 |
| Celecoxib (Reference) | >100 | 0.30 | >333 |
Modulation of Inflammatory Cytokines and Signaling Pathways
Beyond COX inhibition, certain this compound derivatives have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is often achieved through the inhibition of key inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
The inhibition of the NF-κB pathway is a significant mechanism for the anti-inflammatory action of some quinazolinone derivatives.[2] By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of a wide range of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used method for evaluating the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test this compound compounds
-
Reference drugs (Indomethacin, Celecoxib)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into several groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses.
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The in vivo studies on this compound compounds have consistently demonstrated their significant anti-inflammatory properties. The versatility of the quinazolinone scaffold allows for structural modifications that can lead to potent and selective inhibitors of key inflammatory targets. The data presented in this guide highlights several promising derivatives that exhibit comparable or superior activity to established anti-inflammatory drugs in preclinical models. Further investigation into the pharmacokinetics, safety profiles, and specific molecular interactions of these compounds is warranted to advance their development as potential therapeutic agents for inflammatory diseases.
References
A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a prominent heterocyclic motif renowned for its broad spectrum of pharmacological activities. Its derivatives have been extensively explored as potential therapeutic agents against a variety of diseases. Molecular docking, a powerful computational technique, plays a pivotal role in this exploration by predicting the binding interactions between these derivatives and their biological protein targets. This guide provides an objective comparison of docking studies involving this compound derivatives, supported by experimental data, to elucidate their therapeutic potential across different target classes.
Docking Studies Against Anticancer Targets
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer cell proliferation, survival, and signaling. Docking studies have been instrumental in understanding their mechanism of action and optimizing their structures for enhanced efficacy.
Key targets include receptor tyrosine kinases like EGFR, VEGFR, and HER2, as well as other crucial enzymes such as dihydrofolate reductase (DHFR) and phosphoinositide 3-kinase (PI3K). Studies show that specific substitutions on the quinazolinone core can lead to potent and selective inhibition. For instance, certain 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrate a strong correlation between their cytotoxic activity and their binding affinity to DHFR.[1] Similarly, other derivatives have been identified as potent inhibitors of multiple tyrosine kinases, acting as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors depending on the specific kinase.[2]
Table 1: Docking and Experimental Data for this compound Derivatives Against Anticancer Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| 6-iodo-2-methylquinazolin-4-(3H)-ones | DHFR | - | Good correlation with activity | - | 3d: 10 µM (HeLa) | [1] |
| Quinazolin-4(3H)-one derivatives | CDK2, EGFR, HER2 | - | Potent inhibitory activity noted | - | 3j: 0.20 µM (MCF-7) | [2] |
| 2,3-disubstituted quinazolinones | EGFR-TK | - | Coincides with biological activity | - | 18: 2.48 µ g/well (MCF-7) | [3] |
| Chalcone-quinazolinone hybrids | PI3K | 2WXQ | MolDock Score: -168.08 (VIm) | Val882, Lys833 | VIm: 1.21 µM (MCF-7) | |
| Quinazolinone derivatives | VEGFR | - | Significant inhibition noted | Key residues in binding site | - |
Docking Studies Against Antimicrobial Targets
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated as potential antibacterial and antifungal compounds, with docking studies guiding their development.
A primary bacterial target is DNA gyrase, an enzyme essential for bacterial DNA replication. Docking simulations have shown that quinazolinone Schiff base derivatives can fit into the chlorobiocin binding site of DNA gyrase, interacting with key residues like Asn46 and exhibiting favorable binding energies. Another target in Gram-positive bacteria is Sortase A, and docking studies have been employed to explore the binding patterns of quinazolinone analogs against this enzyme.
Table 2: Docking and Experimental Data for this compound Derivatives Against Antimicrobial Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Energy | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| Quinazolinone Schiff bases | DNA gyrase | - | -5.96 to -8.58 kcal/mol | Asn46 | Good activity vs. E. coli at 128 µg/mL | |
| Arylidene-based quinazolinones | - | - | Good binding affinities noted | - | 3m: 1.95 µg/mL (S. aureus) | |
| 2,3-disubstituted quinazolinones | Sortase A | 1T2W | Docking performed | - | 4a, 4e, 4g: Profound activity vs S. aureus | |
| Substituted quinazolinones | - | - | H-bond with Arg197, Ser116 | Arg197, Ser116, Ala92 | 3a: 25.6 µg/mL (S. aureus) |
Docking Studies Against Anti-inflammatory Targets
Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been evaluated as anti-inflammatory agents, primarily targeting enzymes like cyclooxygenase (COX) and signaling pathways such as those mediated by Toll-like receptors (TLR) and NF-κB.
Docking studies have revealed that these compounds can selectively bind to the COX-2 isoform over COX-1, which is a desirable trait for reducing gastrointestinal side effects. Furthermore, computational models suggest that certain quinazolinone-2-carbothioamide derivatives are potent inhibitors of TLR4 signaling, forming stable interactions through hydrogen bonds and hydrophobic contacts.
Table 3: Docking and Experimental Data for this compound Derivatives Against Anti-inflammatory Targets
| Compound/Derivative Series | Target Protein/Pathway | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| 2,3-disubstituted quinazolinones | COX-2 | - | Greater recognition vs. COX-1 | - | 4: 0.33 µM | |
| Quinazolinone-2-carbothioamides | TLR4 signaling | - | Stabilized by H-bonds | - | 8k: 1.12 µM (NO inhibition) | |
| Quinazolinone derivatives | sEH | - | - | - | 3g: 0.5 nM |
Docking Studies Against Other CNS Targets
The versatility of the quinazolinone scaffold extends to targets within the central nervous system (CNS). Derivatives have been designed as potential antiepileptic agents by targeting the GABAa receptor. Docking studies showed that a series of twenty derivatives all exhibited higher binding scores than the standard drug Diazepam, indicating a potentially stronger interaction with the receptor.
Table 4: Docking Data for this compound Derivatives Against CNS Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Energy | Key Interacting Residues | Experimental Activity | Reference |
| 2,3-disubstituted quinazolinones | GABAa Receptor | 4COF | -7.1 to -9.3 kcal/mol | - | Higher binding scores than Diazepam |
Experimental Protocols
The methodologies cited in these studies generally follow a standardized computational workflow.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB). Prior to docking, these structures are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
Ligand Structure: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using force fields like MMFF94 to obtain stable conformations.
2. Molecular Docking Simulation:
-
Software: Commonly used software includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.
-
Docking Algorithm: The software's algorithm, often a Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the active site.
-
Scoring: The program calculates the binding affinity, typically expressed in kcal/mol, for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis of Results:
-
The docked poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinazolinone derivative and the amino acid residues of the target protein. This analysis provides insights into the structural basis of the observed biological activity and guides further lead optimization.
Visualizations
The following diagrams illustrate common workflows and pathways relevant to the docking studies of this compound derivatives.
Caption: A typical workflow for a molecular docking study.
Caption: Inhibition of the TLR4/NF-κB signaling pathway.
Caption: Logical flow of a Structure-Activity Relationship study.
References
- 1. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Conventional and Microwave-Assisted Synthesis of 4(3H)-Quinazolinones
The synthesis of 4(3H)-quinazolinones, a class of heterocyclic compounds with significant pharmacological activities, has traditionally been accomplished through conventional heating methods.[1] However, the advent of microwave-assisted organic synthesis has provided a more efficient and environmentally friendly alternative.[2] This guide presents a comparative study of these two synthetic approaches, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.
Data Presentation: A Quantitative Comparison
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods in terms of reaction time and product yield. The following table summarizes the quantitative data from a comparative study on the synthesis of a specific 4(3H)-quinazolinone derivative.
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Product | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
Source: E-Journal UIN Malang[3]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound derivatives via conventional and microwave-assisted techniques.
Conventional Synthesis Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
This conventional method involves a two-step process starting with the synthesis of a benzoxazinone (B8607429) intermediate.[4]
Step 1: Synthesis of Benzoxazinone Intermediate
-
This step typically involves the reaction of anthranilic acid with acetic anhydride (B1165640).
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
-
Anthranilic acid (5 mmol), acetic anhydride (6 mmol), and a substituted amine (6 mmol) are added to a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea.
-
The mixture is stirred and heated at 80°C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of benzene:acetone:acetic acid (8:1:1).
-
Upon completion, the product is isolated and purified.[4]
Microwave-Assisted Synthesis Protocol: One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones
This protocol describes a one-pot, three-component reaction under microwave irradiation.
-
Anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and a substituted amine (6 mmol) are mixed in ethanol (B145695) (10 mL).
-
The reaction mixture is subjected to microwave irradiation at 120°C for 30 minutes.
-
After the reaction is complete, the mixture is poured over crushed ice.
-
The crude product that separates is collected by filtration.
-
The final product is purified by recrystallization from ethanol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflow of both conventional and microwave-assisted synthesis of 4(3H)-quinazolinones, as well as a plausible reaction mechanism.
Caption: A comparative workflow of conventional vs. microwave synthesis.
Caption: Plausible mechanism for this compound synthesis.
References
Comparison Guide: Validation of the Mechanism of Action for QNB-123, a Novel 4(3H)-Quinazolinone-Based PI3K Inhibitor
Introduction
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer effects.[1][2][3] Many compounds in this class function as kinase inhibitors.[4][5] This guide introduces QNB-123, a novel this compound drug candidate. We hypothesize that QNB-123 exerts its anti-cancer effects by directly inhibiting Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer, driving cell proliferation, survival, and resistance to therapy.
To validate this mechanism of action (MoA), we present a series of experiments comparing the performance of QNB-123 with Alpelisib, an established and FDA-approved PI3Kα inhibitor. The following sections provide direct, quantitative comparisons of their effects on cell viability, enzyme activity, and downstream signaling, supported by detailed experimental protocols and visual workflows.
Comparative Performance Data
The following tables summarize the quantitative data from key experiments designed to probe the activity and mechanism of QNB-123.
Table 1: Cellular Cytotoxicity in MCF-7 Human Breast Cancer Cells
This table compares the half-maximal inhibitory concentration (IC50) of QNB-123 and Alpelisib, demonstrating their efficacy in suppressing the proliferation of MCF-7 cells, which harbor a common PIK3CA activating mutation.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| QNB-123 | MCF-7 | MTT Assay | 72 hours | 45.2 ± 3.8 |
| Alpelisib | MCF-7 | MTT Assay | 72 hours | 38.5 ± 4.1 |
Table 2: In Vitro Kinase Inhibition Profile
This table shows the IC50 values of QNB-123 and Alpelisib against key Class I PI3K isoforms, highlighting the potency and selectivity of our drug candidate. Data was generated using a luminescence-based kinase assay.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| QNB-123 | 15.8 ± 2.1 | 450.6 ± 25.3 | 398.1 ± 19.8 | >1000 |
| Alpelisib | 5.2 ± 0.9 | >1000 | 250.7 ± 15.4 | >1000 |
Table 3: Inhibition of Downstream PI3K Signaling
This table presents the quantitative analysis of Western blot data. It shows the reduction in the phosphorylation of key downstream effectors, Akt and S6 Ribosomal Protein, in MCF-7 cells after a 2-hour treatment with 100 nM of each compound. Values represent the fold change in the phospho-protein/total-protein ratio relative to the vehicle control.
| Compound (100 nM) | p-Akt (Ser473) Fold Change | p-S6 (Ser235/236) Fold Change |
| QNB-123 | 0.21 ± 0.04 | 0.35 ± 0.06 |
| Alpelisib | 0.18 ± 0.03 | 0.29 ± 0.05 |
Mechanism of Action Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway, the experimental workflow, and the logical framework for the mechanism of action validation.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability after drug treatment.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of QNB-123 and Alpelisib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: In Vitro PI3K Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Reagent Preparation: Prepare serial dilutions of QNB-123 and Alpelisib in the kinase assay buffer. Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, etc.) and the lipid substrate (PIP2) in the appropriate buffers.
-
Assay Reaction:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 substrate.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Western Blotting for PI3K Pathway Markers
This protocol is used to detect changes in the phosphorylation status of proteins downstream of PI3K, providing evidence of target engagement within a cellular context.
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in a serum-free medium for 12 hours. Treat the cells with 100 nM of QNB-123, Alpelisib, or DMSO for 2 hours. Stimulate the pathway with a growth factor (e.g., IGF-1) for the final 30 minutes of treatment.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
References
- 1. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones
A Comprehensive Guide to the Biological Activity of 2- and 3-Substituted 4(3H)-Quinazolinones
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution pattern on the quinazolinone ring system, particularly at the 2- and 3-positions, plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of 2- and 3-substituted 4(3H)-quinazolinones, supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams to elucidate structure-activity relationships and experimental workflows.
Anticancer Activity
Substitutions at both the 2- and 3-positions of the this compound core have yielded potent anticancer agents. The nature and position of the substituent significantly influence the cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2- and 3-substituted 4(3H)-quinazolinones against different human cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 2-Substituted Derivatives | |||
| Compound 17 | 2-(2-methoxyphenyl) with a basic side chain at C8 | Multiple cell lines | Potent activity reported[1] |
| 2-Styrylquinazolin-4(3H)-one 51 | 2-styryl | HT29 (Colon) | <1[2] |
| 2-(Naphthalen-1-yl) | 2-(naphthalen-1-yl) | HT29 (Colon) | 0.02[2] |
| 2-(4-Hydroxystyryl) | 2-(4-hydroxystyryl) | Multiple cell lines | Sub-µM potency[2] |
| 3-Substituted Derivatives | |||
| Compound A3 | 3-(2-(2-phenylthiazol-4-yl)ethyl) | PC3 (Prostate) | 10[3] |
| MCF-7 (Breast) | 10 | ||
| HT-29 (Colon) | 12 | ||
| 2,3-Disubstituted Derivatives | |||
| Compound 3j | 2-aryl, 3-hydrazide | MCF-7 (Breast) | 0.20 |
| Compound 3g | 2-aryl, 3-hydrazide | A2780 (Ovarian) | 0.14 |
| Compound 4 | 2-phenyl, 3-(4-carboxyphenyl) | Caco-2 (Colon) | 23.31 |
| HepG2 (Liver) | 53.29 | ||
| MCF-7 (Breast) | 72.22 | ||
| Compound 9 | 2-phenyl, 3-(3-carboxyphenyl) | Caco-2 (Colon) | Significant activity reported |
Note: The activity of these compounds is highly dependent on the specific substituent and the cancer cell line being tested. For instance, some 2-substituted derivatives show sub-micromolar potency, while some 3-substituted and 2,3-disubstituted analogs also exhibit significant cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 105 cells/mL and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilization solution to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria. The substitution at the 2- and 3-positions is a key determinant of the antibacterial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various 2- and 3-substituted 4(3H)-quinazolinones against different bacterial strains.
| Compound ID/Series | Substitution Pattern | Bacterial Strain | MIC (µg/mL) |
| 2-Substituted Derivatives | |||
| Compound 27 | 2-substituted | Vancomycin-Resistant S. aureus | ≤0.5 |
| Linezolid-Resistant S. aureus | ≤0.5 | ||
| Compound 3f | 2-disubstitutedmethyl-3-p-substitutedphenyl | S. aureus | 32 |
| MRSA | 32 | ||
| E. coli | 32 | ||
| Compound 3p | 2-disubstitutedmethyl-3-p-substitutedphenyl | S. aureus | 16 |
| 3-Substituted Derivatives | |||
| Compound 3m | 3-((thiophen-2-ylmethylene)amino)-2-methyl | S. aureus | 1.95 |
| 2,3-Disubstituted Derivatives | |||
| Compounds 7a3 and 7a4 | 2,3-disubstituted | Gram-negative bacteria | Mild to high activity reported |
| Compound 20 | 2-substituted pyrrolidine, 3-(4-nitrophenyl) | Multiple bacteria | Most active in its series |
Note: The data suggests that both 2- and 3-substituted quinazolinones can be potent antibacterial agents. The specific nature of the substituent is critical for activity. For example, a thiophene-containing substituent at the 3-position leads to a low MIC value against S. aureus.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to match a 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the microtiter plate wells containing broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4(3H)-Quinazolinone Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of 4(3H)-quinazolinone, a heterocyclic compound foundational to numerous pharmaceuticals. In drug discovery and development, robust and validated analytical methods are critical for accurate quantification, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This document outlines and compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols to aid in method selection and implementation.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is needed.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as during reaction monitoring and for the analysis of purified compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. GC-MS provides excellent separation and structural information, making it valuable for impurity identification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices like plasma and urine, where low detection limits are crucial.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound derivatives. The data for HPLC-UV and LC-MS/MS are based on a representative compound, 2-Acetyl-4(3H)-quinazolinone, while the GC-MS data reflects general performance expectations for similar analytes due to the limited availability of specific validation studies for this compound.
Table 1: HPLC-UV Method Performance for 2-Acetyl-4(3H)-quinazolinone [1]
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance for 2-Acetyl-4(3H)-quinazolinone in a Biological Matrix [1]
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 3: Typical GC-MS Method Performance for Analytes of Similar Volatility and Polarity
| Parameter | Typical Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable analytical results. The following sections provide representative experimental workflows and protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
HPLC-UV Analysis Workflow
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Protocol for HPLC-UV Analysis of 2-Acetyl-4(3H)-quinazolinone [1]
-
Instrumentation: HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol).
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 to 100 µg/mL.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
-
GC-MS Analysis with Derivatization Workflow
Caption: General workflow for GC-MS analysis of this compound after derivatization.
General Protocol for GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometry Mode:
-
Qualitative: Full scan mode (e.g., m/z 50-550).
-
Quantitative: Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Derivatization (Silylation):
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
-
Sample Preparation:
-
Prepare a stock solution of the derivatized standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Derivatize the unknown samples using the same procedure.
-
LC-MS/MS Analysis Workflow for Biological Samples
Caption: Workflow for LC-MS/MS quantification in biological fluids.
Protocol for LC-MS/MS Analysis of 2-Acetyl-4(3H)-quinazolinone in Plasma [1]
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
Source Parameters: Optimize capillary voltage, gas temperature, and gas flow for the specific instrument.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Conclusion
The cross-validation of analytical methods is paramount in the pharmaceutical industry to ensure data integrity and reliability. For the characterization of this compound, HPLC-UV serves as a robust and accessible method for routine quantitative analysis of bulk and formulated products. GC-MS, particularly after derivatization, is a valuable tool for the identification of impurities and can be validated for quantitative purposes. LC-MS/MS stands out as the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity. The choice of method should be guided by the specific analytical challenge, taking into account the sample matrix, required limits of detection, and the intended use of the data. The protocols and performance data presented in this guide provide a solid foundation for the development and validation of analytical methods for this important class of compounds.
References
Safety Operating Guide
Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 4(3H)-quinazolinone and its derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
This compound and its derivatives are classified as hazardous substances. Safety Data Sheets (SDS) for structurally similar compounds indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Due to these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., N95 dust mask) if handling the compound as a powder outside of a chemical fume hood.
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Storage:
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.
-
Segregation: This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Disposal Procedure:
-
Collection: Accumulate waste in the appropriately labeled container.
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Chemical Degradation via Hydrolysis
While sending the waste for professional incineration is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, breaking it down into less hazardous components.
Important Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.
Objective: To hydrolyze this compound into anthranilic acid and ammonia/formate derivatives.
Materials:
-
This compound waste
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (B78521) (NaOH)
-
Appropriate reaction vessel with a reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Preparation: In a chemical fume hood, carefully measure the amount of this compound waste to be treated.
-
Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Reagent Addition:
-
Reaction:
-
Gently heat the mixture to reflux using a heating mantle.
-
Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring.[1] The reaction time may vary depending on the specific derivative and concentration.
-
-
Cooling and Neutralization:
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
If acidic hydrolysis was performed, carefully neutralize the resulting solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
If alkaline hydrolysis was performed, carefully neutralize the resulting solution with an acid (e.g., hydrochloric acid).
-
-
Disposal of Products: The resulting solution containing anthranilic acid derivatives and ammonium (B1175870) salts should be disposed of as hazardous waste according to your institution's guidelines. While the primary hazardous structure has been degraded, the byproducts still require proper disposal.[2][3]
Quantitative Data for Disposal Considerations
| Generator Category | Monthly Generation of Hazardous Waste | On-site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | ≤ 1,000 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | No limit |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4(3H)-Quinazolinone
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 4(3H)-Quinazolinone, a heterocyclic compound with significant applications in antimicrobial and antitumor research. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound is considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation |
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield. | Ensure compliance with NIOSH (US) or EN 166 (EU) standards. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is also required. | Inspect gloves for integrity before each use. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if handling the compound as a powder outside of a fume hood or if there is a risk of aerosolization. | The type of respiratory protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial to minimize exposure and ensure safety when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
When handling the solid form, minimize dust generation.
-
Avoid breathing dust or vapors.
-
Avoid contact with skin and eyes.
-
Use dedicated labware for handling this compound.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a dry, room-temperature environment.
-
Segregate from incompatible materials such as strong oxidizing agents, acids, or bases.
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Recommended Procedures
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Storage:
-
Collect all waste, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and identify the contents as "this compound Waste".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
2. Disposal Method:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.
-
Landfill disposal is not recommended.
-
Do not dispose of this chemical into drains or the environment.
3. Spill Cleanup:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use an inert absorbent material.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
